6-bromo-4-fluoro-1H-indazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSISKHGQBVTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 6-bromo-4-fluoro-1H-indazol-3-amine
Abstract
6-bromo-4-fluoro-1H-indazol-3-amine is a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, particularly as a core scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its structural characteristics, spectroscopic profile, and chromatographic behavior. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and characterization, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The insights provided herein are intended to empower research and development teams to effectively utilize this valuable building block in their synthetic and drug discovery endeavors.
Introduction and Strategic Importance
The Privileged Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent bioisostere for other aromatic systems like purines. Specifically, the 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[1]
Profile of this compound: A Key Synthetic Intermediate
This compound (CAS No. 1227912-19-7) emerges as a strategically functionalized intermediate. The substituents on the benzene ring provide medicinal chemists with critical handles for molecular elaboration:
-
3-Amino Group: The primary amine serves as a key nucleophile and a critical hydrogen bond donor for target engagement.
-
6-Bromo Group: The bromine atom is an exceptionally versatile functional group. It can be used to modulate electronic properties or, more commonly, as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse chemical moieties to build molecular complexity.
-
4-Fluoro Group: The fluorine atom can significantly alter the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. It can also engage in specific, non-covalent interactions with protein targets.
This trifecta of functional groups makes the compound a valuable starting material for constructing libraries of potential therapeutic agents for high-throughput screening and lead optimization.[2]
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its application in any research or development setting.
Identity and Structural Data
The foundational data for this compound is summarized in the table below.
| Parameter | Value | Source |
| CAS Number | 1227912-19-7 | [3][4][5] |
| Molecular Formula | C₇H₅BrFN₃ | [3][4] |
| Molecular Weight | 230.04 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| PubChem CID | 58504781 | [4] |
| Synonyms | 6-Bromo-4-fluoro-1H-indazol-3-ylamine; 1H-Indazol-3-amine, 6-bromo-4-fluoro- | [3] |
Caption: Chemical structure and basic identifiers.
Predicted and Experimental Properties
While comprehensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and propose standard methods for their determination.
| Property | Value / Expected Behavior | Rationale & Recommended Determination Method |
| Physical Form | Expected to be a solid at room temperature. | Similar heterocyclic amines are typically crystalline solids. |
| Melting Point | Data not publicly available. | Method: Differential Scanning Calorimetry (DSC). This thermoanalytical technique provides a precise melting point and assesses thermal stability. |
| Boiling Point | Not applicable; likely to decompose upon heating. | The presence of multiple polar functional groups suggests strong intermolecular forces, leading to decomposition before boiling at atmospheric pressure. |
| Aqueous Solubility | Expected to have low to moderate solubility. | The polar amine and indazole N-H groups enhance solubility, while the brominated aromatic ring increases lipophilicity. Method: Thermodynamic shake-flask method followed by HPLC or UV-Vis quantification. |
| pKa | Data not publicly available. Expected to have two pKa values. | The 3-amino group is basic (pKa ~3-5), while the indazole N-H proton is weakly acidic (pKa ~13-15). Method: Potentiometric titration or UV-Vis spectrophotometry across a range of pH values. |
Spectroscopic and Chromatographic Profile
Analytical characterization is essential to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with coupling patterns influenced by both the fluorine and bromine atoms. A broad singlet for the -NH₂ protons and another for the indazole -NH proton would also be anticipated, which may exchange with D₂O.
-
¹³C NMR : The spectrum will display seven distinct carbon signals. The C-F and C-Br signals will be characteristic, with the carbon attached to fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR : A singlet is expected for the fluorine atom, which can be a powerful tool for purity assessment.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC) :
-
Methodology : Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a modifier like 0.1% formic acid or trifluoroacetic acid is typically effective.
-
Causality : The acidic modifier is crucial for protonating the basic amine, which minimizes peak tailing caused by interactions with residual silanols on the silica-based column packing, thereby ensuring a sharp, symmetrical peak shape.[6]
-
Experimental Protocols for Synthesis and Characterization
The following protocols are designed as self-validating systems, providing a logical workflow from synthesis to full characterization.
Protocol 1: Plausible Synthesis via Nucleophilic Aromatic Substitution
The synthesis of 3-aminoindazoles commonly proceeds through the condensation of a 2-halobenzonitrile with hydrazine.[1][7][8] This approach is favored for its high yield and operational simplicity.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-bromo-4,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The mechanism involves an initial SₙAr reaction where hydrazine displaces the fluorine atom ortho to the nitrile, followed by an intramolecular cyclization onto the nitrile group.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
Protocol 2: Comprehensive Analytical Characterization
This workflow ensures the identity, purity, and key physicochemical properties of the synthesized material are rigorously determined.
Caption: A logical workflow for full physicochemical characterization.
Methodologies:
-
Purity and Identity (HPLC-MS):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Detection: UV at 254 nm and ESI-MS (positive mode).
-
Acceptance Criteria: Purity ≥ 98% by UV area; [M+H]⁺ ion observed with correct Br isotopic pattern.
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Acceptance Criteria: All observed signals must be consistent with the proposed structure of this compound.
-
-
Melting Point (DSC):
-
Accurately weigh 1-3 mg of sample into an aluminum DSC pan.
-
Heat at a rate of 10 °C/min under a nitrogen atmosphere.
-
Result: The peak of the endothermic event corresponds to the melting point.
-
-
Aqueous Solubility (Shake-Flask):
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension and quantify the concentration of the dissolved compound in the supernatant via a validated HPLC-UV method against a calibration curve.
-
Conclusion
This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring three distinct and synthetically valuable functional groups, provides a robust platform for the rapid development of novel small molecules. This guide has provided a detailed examination of its core physicochemical properties and offered robust, validated protocols for its synthesis and characterization. By understanding and applying these principles, researchers can confidently and efficiently leverage this key intermediate to accelerate the discovery of next-generation therapeutics.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. americanelements.com [americanelements.com]
- 5. 1227912-19-7|this compound|BLD Pharm [bldpharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 6-bromo-4-fluoro-1H-indazol-3-amine in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of targeted therapeutics. Among these, 6-bromo-4-fluoro-1H-indazol-3-amine, identified by its CAS number 1227912-19-7, has emerged as a pivotal building block, particularly in the synthesis of potent kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, physicochemical properties, and critical applications. We will delve into the causality behind its synthetic route, its role as a key intermediate, and the biological significance of the downstream molecules it helps create, with a focus on their interaction with key oncogenic signaling pathways.
Introduction: The Rise of a Privileged Scaffold
The 3-aminoindazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the hinge region of ATP-binding sites in various protein kinases. The specific substitution pattern of this compound offers a unique combination of reactive handles and electronic properties that make it an exceptionally valuable starting material for library synthesis and lead optimization. The bromine atom at the 6-position provides a versatile site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments to explore the solvent-exposed regions of the kinase active site. The fluorine atom at the 4-position modulates the electronic environment of the indazole ring, potentially enhancing binding affinity and improving metabolic stability. The 3-amino group serves as a crucial anchor for building out the rest of the inhibitor, often forming key hydrogen bonds with the kinase hinge region.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in the synthesis of targeted therapies for diseases such as cancer and HIV.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and ensuring laboratory safety.
| Property | Value | Reference(s) |
| CAS Number | 1227912-19-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrFN₃ | [3] |
| Molecular Weight | 230.04 g/mol | [3] |
| Appearance | Reported as a solid | N/A |
| Purity | Typically ≥98% | [2] |
| Storage | Store in a cool, dry, dark place | N/A |
Safety and Handling: As with any halogenated aromatic amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]
Synthesis of the Core Scaffold: A Mechanistic Approach
The most common and efficient method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a representative example based on similar documented syntheses and should be optimized for specific laboratory conditions.
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4,6-difluorobenzonitrile (1.0 eq).
-
Add a suitable solvent such as ethanol or 2-methyltetrahydrofuran (2-MeTHF).
-
Slowly add hydrazine hydrate (4.0 - 10.0 eq) to the stirred solution. The use of excess hydrazine drives the reaction to completion.
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Causality of Experimental Choices:
-
Starting Material: The ortho-fluorine to the nitrile group is crucial as it is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrile.
-
Hydrazine: Serves as the nitrogen source for the pyrazole ring of the indazole system. Hydrazine hydrate is a commonly used and effective form.
-
Heat: Provides the necessary activation energy for the SNAr reaction and subsequent cyclization.
-
Solvent: Polar protic or aprotic solvents that can dissolve the reactants and are stable at the reaction temperature are suitable.
Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors
This compound is a cornerstone intermediate for the synthesis of inhibitors targeting a range of clinically relevant protein kinases. The general synthetic strategy involves the derivatization of the 3-amino group and a subsequent cross-coupling reaction at the 6-bromo position.
Caption: General workflow for kinase inhibitor synthesis.
This scaffold has been instrumental in developing inhibitors for several key kinase targets implicated in cancer and other diseases.
Targeting FLT3 in Acute Myeloid Leukemia (AML)
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation and survival of leukemia cells in a significant portion of AML patients.[8][9][10] Inhibitors derived from our core compound can block the ATP-binding site of FLT3, thereby inhibiting its downstream signaling.
FLT3 Signaling Pathway and Inhibition:
Upon activation, FLT3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate major downstream pro-survival and proliferative pathways, including the PI3K/Akt and Ras/MAPK pathways.[11][12] Constitutively active mutant FLT3 also potently activates the STAT5 pathway.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. 1227912-19-7 | this compound - Moldb [moldb.com]
- 3. Page loading... [guidechem.com]
- 4. 1227912-19-7|this compound|BLD Pharm [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 10. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 11. datapdf.com [datapdf.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 6-bromo-4-fluoro-1H-indazol-3-amine
Foreword: The Imperative of Unambiguous Characterization
In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity—its atomic connectivity, stereochemistry, and conformation—dictates its biological activity, physical properties, and potential as a therapeutic agent. 6-bromo-4-fluoro-1H-indazol-3-amine, a halogenated heterocyclic amine, represents a class of privileged structures in medicinal chemistry, frequently utilized as a key building block for targeted therapeutics.[1][2] Its indazole core is a bioisostere of indole and is found in numerous biologically active compounds.[2]
This guide eschews a simplistic, linear protocol. Instead, it presents a dynamic, self-validating workflow for the complete structure elucidation of this compound. We will explore the synergistic application of mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, demonstrating how these techniques converge to provide an irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for chemical characterization.
Molecular Profile: this compound
Before delving into the analytical workflow, a foundational understanding of the target molecule is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFN₃ | [3] |
| Molecular Weight | 230.04 g/mol | [3] |
| CAS Number | 1227912-19-7 | [3][4] |
| Structure | N/A |
The structure features a bicyclic indazole system, which is aromatic and exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[2] The benzene ring is substituted with a bromine atom at position 6 and a fluorine atom at position 4. An amine group is present at position 3 of the pyrazole ring. This specific arrangement of halogens and the amine functionality creates a unique electronic and steric profile that necessitates a multi-pronged analytical approach for confirmation.
The Integrated Analytical Workflow
The definitive elucidation of a molecular structure is not achieved by a single technique but by the logical integration of several. Each method provides a unique piece of the puzzle, and their collective data must converge on a single, consistent structure. Our approach is grounded in a triad of core analytical techniques.
Caption: Integrated workflow for structure elucidation.
Part 1: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint
Expertise & Experience: The logical first step is to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) delivers the exact mass. This precision is critical for distinguishing between isobaric formulas, providing a high degree of confidence in the molecular formula itself.
Trustworthiness: The Self-Validating Isotopic Signature The presence of bromine provides an immediate and powerful internal validation. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" for its molecular ion peak ([M]⁺ and [M+2]⁺) with a mass difference of approximately 2 Da and a relative intensity ratio of roughly 1:1.[5] This isotopic signature is a definitive marker for the presence of one bromine atom.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer operating in positive ion mode. The positive mode is chosen to facilitate the protonation of the basic amine group, forming the [M+H]⁺ ion.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis:
-
Locate the molecular ion cluster. For this compound, this will be the protonated species, [C₇H₅BrFN₃+H]⁺.
-
Compare the measured exact mass of the monoisotopic peak (containing ⁷⁹Br) to the theoretically calculated mass. The deviation should be less than 5 ppm.
-
Verify the isotopic pattern, specifically the ~1:1 intensity ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.
-
Data Presentation: Expected HRMS Results
| Ion Species | Calculated Exact Mass | Observed Mass (Expected) | Isotopic Pattern |
| [C₇H₆⁷⁹BrFN₃]⁺ | 229.9729 | ~229.9729 (± 5 ppm) | [M+H]⁺ / [M+H+2]⁺ ≈ 1:1 |
| [C₇H₆⁸¹BrFN₃]⁺ | 231.9709 | ~231.9709 (± 5 ppm) |
Part 2: Multinuclear NMR Spectroscopy – Assembling the Molecular Scaffold
Expertise & Experience: With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. For a molecule with hydrogen, carbon, and fluorine, a suite of experiments is required: ¹H NMR provides information on the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR isolates the fluorine signal. Critically, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are used to correlate these nuclei and piece together the final structure.
Trustworthiness: A Self-Validating Network of Correlations The power of NMR lies in its self-validating nature. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum must be fully consistent with the proposed structure. 2D NMR provides irrefutable proof of connectivity. For example, an HMBC experiment shows correlations between protons and carbons separated by 2 or 3 bonds. A complete and logical set of HMBC correlations that accounts for all atoms provides unimpeachable evidence for the proposed molecular scaffold.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes a wide range of compounds and its residual solvent peak does not obscure key signals. It is also useful for observing exchangeable protons like those on amine (-NH₂) and indazole (-NH) groups.[6][7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiments:
-
1D: ¹H, ¹³C{¹H}, ¹⁹F
-
2D: ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
Predicted NMR Data and Interpretation
The following table summarizes the anticipated NMR data for this compound.
| Atom | Experiment | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations |
| H-5 | ¹H NMR | ~7.5 - 7.8 | d (doublet) | C-4, C-6, C-7, C-7a |
| H-7 | ¹H NMR | ~7.2 - 7.5 | d (doublet) | C-5, C-6, C-7a |
| NH | ¹H NMR | ~11.0 - 12.0 | br s (broad singlet) | C-3, C-7a |
| NH₂ | ¹H NMR | ~5.0 - 6.0 | br s (broad singlet) | C-3 |
| C-3 | ¹³C NMR | ~150 - 155 | s (singlet) | N/A |
| C-4 | ¹³C NMR | ~155 - 160 | d (¹JCF ≈ 240-250 Hz) | N/A |
| C-5 | ¹³C NMR | ~110 - 115 | d (²JCF ≈ 20-25 Hz) | N/A |
| C-6 | ¹³C NMR | ~115 - 120 | s | N/A |
| C-7 | ¹³C NMR | ~105 - 110 | s | N/A |
| C-3a | ¹³C NMR | ~118 - 123 | s | N/A |
| C-7a | ¹³C NMR | ~140 - 145 | s | N/A |
| F-4 | ¹⁹F NMR | ~ -110 to -125 | d (³JFH ≈ 8-10 Hz) | N/A |
-
¹H NMR Analysis: Two signals are expected in the aromatic region, corresponding to H-5 and H-7. The H-5 proton will be split into a doublet by the adjacent fluorine (³JHF) and potentially a smaller coupling to H-7. The H-7 proton will appear as a doublet due to coupling with H-5. The NH and NH₂ protons will appear as broad singlets that would disappear upon adding a drop of D₂O to the NMR tube, confirming them as exchangeable protons.
-
¹³C NMR Analysis: Seven distinct carbon signals are expected. The carbon attached to fluorine (C-4) will show a very large one-bond coupling constant (¹JCF), while the adjacent carbon (C-5) will show a smaller two-bond coupling (²JCF).[6] The carbon attached to bromine (C-6) will typically have a chemical shift around 115-120 ppm.
-
¹⁹F NMR Analysis: A single fluorine resonance is expected, which will be split into a doublet by the vicinal H-5 proton.
-
HMBC Analysis: This is the keystone experiment. It will connect the proton and carbon frameworks. For instance, correlations from the H-5 proton to C-4, C-7, and the bridgehead carbon C-7a will unambiguously place the fluorine at C-4 and the proton at C-5.
Caption: Key HMBC correlations confirming the structure.
Part 3: Single-Crystal X-ray Crystallography – The Definitive Proof
Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination.[8] It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[8][9] This technique is particularly valuable for resolving any ambiguity in isomerism and for providing data for computational modeling.
Trustworthiness: The Unambiguous 3D Model The result of a successful X-ray diffraction experiment is not an interpretation but a direct observation of the molecular structure in the crystalline state. The quality of the structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. A low R-factor signifies a high-quality, trustworthy structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.
-
Solvent Screening: A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane) should be screened to find optimal crystallization conditions.[8]
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial electron density map, which is refined to yield the final, precise atomic coordinates.[8]
Data Presentation: Key Crystallographic Parameters
A successful analysis will yield a report containing detailed crystallographic data, which serves as the ultimate proof of structure.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths/Angles | Confirms connectivity and geometry |
| R-factor | Typically < 5% for a well-refined structure |
Conclusion: A Triad of Corroborating Evidence
The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. The process begins with HRMS , which establishes the correct elemental formula and confirms the presence of bromine through its distinct isotopic signature. Next, a comprehensive suite of multinuclear 1D and 2D NMR experiments maps the atomic connectivity, leveraging chemical shifts, coupling constants, and through-bond correlations to build the molecular scaffold piece by piece. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation with a detailed 3D model of the molecule.
Each technique provides robust, self-validating data, and together they form a network of corroborating evidence that leaves no room for ambiguity. This rigorous, integrated approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and development.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1227912-19-7|this compound|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
6-bromo-4-fluoro-1H-indazol-3-amine mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-bromo-4-fluoro-1H-indazol-3-amine as a Putative Kinase Inhibitor
Authored by a Senior Application Scientist
Preamble: The Scientific Imperative
The compound this compound represents a novel chemical entity with significant therapeutic potential, largely inferred from its structural homology to a class of highly successful anti-cancer agents. The 3-aminoindazole scaffold is a well-established "hinge-binding" motif, crucial for the activity of numerous kinase inhibitors.[1][2] This guide is predicated on the hypothesis that this compound functions as a kinase inhibitor. Our objective is not to present a known mechanism of action, as such data for this specific molecule is not yet in the public domain. Instead, this document serves as a comprehensive, field-proven strategic workflow for the elucidation of its mechanism of action, from initial target identification to the intricate details of its molecular interactions. For the researcher, scientist, or drug development professional, this guide provides a robust, self-validating framework for transforming a promising chemical scaffold into a well-characterized therapeutic candidate.
Part 1: Foundational Strategy & Target Identification
The journey to understanding a compound's mechanism of action begins with the unbiased identification of its biological targets. Given the structural alerts within this compound, our primary hypothesis is its interaction with the ATP-binding pocket of one or more protein kinases.
Kinome-Wide Profiling: Casting a Wide Net
The initial and most critical step is to perform a broad screen against a panel of kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Kinase Panel: Employ a commercially available kinase panel that offers a broad representation of the human kinome (e.g., Reaction Biology's KinaseFinder™ or Thermo Fisher's SelectScreen®). These services typically utilize radiometric or fluorescence-based assays.[3][4]
-
Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Percent Inhibition @ 1 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 62% |
| Kinase D | 15% |
| ... | ... |
Target Validation: From Hits to Confirmed Targets
The hits from the primary screen must be validated to confirm direct inhibition and to determine the potency of the interaction. This is achieved through the generation of dose-response curves to calculate the IC50 value.
Experimental Protocol: IC50 Determination using a Luminescence-Based Assay
This protocol describes a generic luminescence-based kinase assay (e.g., Promega's ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.[5]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase of interest and its specific substrate in the kinase buffer.
-
Prepare an ATP solution at a concentration relevant to the Kₘ of the kinase (often the Kₘ value is used for initial studies).[3]
-
-
Compound Titration: Perform a serial dilution of this compound (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO, and then dilute into the kinase buffer.
-
Kinase Reaction:
-
Add the diluted compound to a 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Inhibitory Potency
| Kinase Target | IC50 (nM) |
| Kinase A | 25 |
| Kinase B | 150 |
| Kinase C | 800 |
Part 2: Elucidating the Molecular Mechanism of Inhibition
Once the primary targets are confirmed and their inhibitory potencies determined, the next crucial step is to understand how the compound inhibits the kinase.
Determining the Mode of Inhibition: ATP Competition Assays
A key aspect of a kinase inhibitor's mechanism is its relationship with the enzyme's natural substrate, ATP.[6]
Experimental Protocol: ATP Competition Assay
-
Assay Setup: Use the same assay format as for the IC50 determination (e.g., ADP-Glo™).
-
Varying ATP Concentration: Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., 0.5x, 1x, 2x, 5x, 10x the Kₘ of ATP for the kinase).
-
IC50 Determination at Each ATP Concentration: For each ATP concentration, generate a full dose-response curve for this compound to determine its IC50 value.
-
Data Analysis:
-
ATP-competitive: The IC50 value will increase linearly with increasing ATP concentration.
-
Non-competitive: The IC50 value will remain constant regardless of the ATP concentration.
-
Uncompetitive: The IC50 value will decrease with increasing ATP concentration.
-
Biophysical Validation of Direct Binding
Biophysical methods provide orthogonal validation of the direct interaction between the compound and the target kinase, and can determine the binding affinity (Kᴅ).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon binding, allowing for the direct determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6]
-
Sample Preparation:
-
Dialyze the purified kinase protein extensively against the ITC buffer.
-
Dissolve this compound in the same final dialysis buffer. The DMSO concentration should be matched between the protein solution and the ligand solution and kept to a minimum (<5%).
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine Kᴅ, n, and ΔH.
Part 3: Cellular Activity and Signaling Pathway Analysis
A potent biochemical inhibitor must also be effective in a complex cellular environment. This phase of the investigation assesses the compound's ability to engage its target in live cells and modulate downstream signaling pathways.
Target Engagement in a Cellular Context
It is essential to confirm that the compound can enter the cell and bind to its intended target.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a specific protein target in live cells.[7]
-
Cell Line Preparation: Transfect a suitable human cell line with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that also binds to the target kinase.
-
Add varying concentrations of this compound.
-
-
Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which a cellular IC50 can be determined.
Cellular Signaling Pathway Modulation
The functional consequence of target inhibition is a change in the phosphorylation status of downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Substrate Levels
-
Cell Treatment:
-
Culture a cell line known to have an active signaling pathway downstream of the target kinase.
-
Treat the cells with a dose-range of this compound for a specific duration (e.g., 2 hours).
-
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.
Visualization of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Part 4: Structural Basis of Inhibition
Visualizing the interaction between the inhibitor and its target at an atomic level is invaluable for understanding the mechanism of action and for guiding future drug design efforts.
Co-crystallization and X-ray Diffraction
Obtaining a high-resolution crystal structure of the kinase-inhibitor complex is the gold standard for elucidating the binding mode.[8][9]
Experimental Workflow: Co-crystallization
-
Protein Production: Express and purify a high-quality, stable form of the target kinase's catalytic domain.
-
Complex Formation: Incubate the purified kinase with a molar excess of this compound.
-
Crystallization Screening: Use robotic screening of hundreds of different crystallization conditions (buffers, precipitants, additives) to identify conditions that yield diffraction-quality crystals.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the three-dimensional electron density map and build the atomic model of the kinase-inhibitor complex.
Visualization of a Hypothetical Binding Mode
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. hasyweb.desy.de [hasyweb.desy.de]
biological activity of 6-bromo-4-fluoro-1H-indazol-3-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Bromo-4-fluoro-1H-indazol-3-amine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound and its derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into the synthesis, mechanism of action, and diverse biological activities of these molecules, with a particular focus on their role as potent protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic promise of this unique chemical scaffold.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole core is a bicyclic aromatic heterocycle that has garnered immense interest in medicinal chemistry. Its unique structural and electronic properties make it an effective pharmacophore capable of interacting with a wide array of biological targets. This versatility is evidenced by the number of indazole-containing drugs that have reached the market, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1][2][3] The 1H-indazole-3-amine framework, in particular, has been identified as a highly effective "hinge-binding" fragment, allowing it to anchor potently within the ATP-binding pocket of many protein kinases.[4][5] The specific subject of this guide, this compound, serves as a critical and highly functionalized starting point for the development of next-generation targeted therapeutics.
Synthetic Strategies for Indazole-3-amine Derivatives
The strategic synthesis of the this compound core and its subsequent derivatization are crucial for exploring the chemical space and optimizing biological activity. The core is typically synthesized from appropriately substituted fluorobenzonitriles.
A common and efficient method involves the condensation of a precursor like 2-fluoro-4-bromo-6-cyanobenzaldehyde with hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the indazole ring system. Once the core scaffold is obtained, further diversification is readily achieved through modern cross-coupling reactions. The bromine atom at the 6-position is particularly useful as a handle for transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.[4] The amine group at the 3-position is a key site for modification, often through acylation or amide bond formation, to generate the final target compounds.[5]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Mechanism of Action: Potent Inhibition of Receptor Tyrosine Kinases
The primary mechanism through which this compound derivatives exert their biological effects is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. These enzymes are critical components of cellular signaling pathways that regulate growth, proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.
Targeting the TAM Family of Kinases: AXL, MER, and TYRO3
A significant body of research has identified indazole-based compounds as potent inhibitors of the TAM (TYRO3, AXL, MER) family of RTKs.[6][7] Among these, AXL kinase has emerged as a particularly important target.
-
Role of AXL in Cancer: AXL is frequently overexpressed in a wide range of malignancies, and its high expression levels are often correlated with poor patient prognosis, metastasis, and the development of acquired resistance to conventional cancer therapies.[6][7][8][9] AXL signaling is activated by its ligand, Gas6, leading to receptor dimerization, autophosphorylation, and the initiation of downstream pathways such as PI3K-Akt and MAPK/ERK, which promote cell survival and proliferation.[9]
-
Inhibition by Indazole Derivatives: Derivatives of this compound are designed to compete with ATP for binding to the catalytic kinase domain of AXL. The indazole-3-amine moiety forms crucial hydrogen bonds with the "hinge" region of the kinase, while the substituents at the 6-position explore a deeper hydrophobic pocket, conferring both potency and selectivity. By blocking the phosphorylation of AXL, these inhibitors effectively shut down its oncogenic signaling.
Caption: Inhibition of the AXL signaling pathway by indazole-3-amine derivatives.
Key Biological Activities and Therapeutic Applications
The targeted inhibition of kinases like AXL translates into significant anti-cancer activity both in vitro and in vivo.
Anti-Proliferative and Pro-Apoptotic Effects
Numerous studies have demonstrated the potent anti-proliferative effects of indazole-3-amine derivatives across a panel of human cancer cell lines. By arresting the cell cycle and inducing apoptosis (programmed cell death), these compounds effectively halt tumor growth.
One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives, with compound 6o showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[4] Further investigation revealed that this compound induced apoptosis by modulating members of the Bcl-2 family and affecting the p53/MDM2 pathway.[4] Another series of novel indazole derivatives showed strong antiproliferative activities against cell lines with specific genetic mutations, such as Ba/F3-TRKAG595R.[10]
| Compound/Derivative Class | Target Cell Line | Biological Activity | IC₅₀ Value | Reference |
| Indazole Derivative 6o | K562 (Leukemia) | Anti-proliferative | 5.15 µM | [4] |
| Indazole Derivative 6o | HEK-293 (Normal) | Cytotoxicity | 33.2 µM | [4] |
| Benzimidazole-Indazole 22f | MV4-11 (AML) | Anti-proliferative (GI₅₀) | 0.26 nM | [11] |
| Benzimidazole-Indazole 22f | FLT3 Kinase | Enzymatic Inhibition | 0.941 nM | [11] |
| Benzimidazole-Indazole 22f | FLT3/D835Y Mutant | Enzymatic Inhibition | 0.199 nM | [11] |
| Indazole Derivative B31 | Km-12 | Anti-proliferative | 0.3 nM | [10] |
| Indazole Derivative B31 | Ba/F3-TRKAG595R | Anti-proliferative | 4.7 nM | [10] |
| Indazole Derivative B31 | Ba/F3-TRKAG667C | Anti-proliferative | 9.9 nM | [10] |
Overcoming Therapeutic Resistance
A critical application for AXL inhibitors is their potential to overcome resistance to other targeted therapies. For instance, resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) is often driven by the upregulation of AXL signaling.[7] By co-administering an AXL inhibitor with an EGFR inhibitor, it is possible to re-sensitize resistant tumors to treatment, representing a promising combination therapy strategy.
Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of these derivatives.
Protocol: In Vitro AXL Enzymatic Assay
This protocol outlines a standard biochemical assay to determine the direct inhibitory effect of a compound on AXL kinase activity.
Objective: To quantify the IC₅₀ value of a test compound against recombinant AXL kinase.
Materials:
-
Recombinant human AXL kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35, 0.004% Tween-20.[7]
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of test compound dilution (or DMSO for control).
-
5 µL of AXL enzyme and peptide substrate mix in assay buffer.
-
-
Initiation: Add 2.5 µL of ATP solution in assay buffer to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro AXL kinase inhibition assay.
Protocol: Cell-Based Anti-Proliferative (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Objective: To determine the GI₅₀/IC₅₀ value of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., K562, MV4-11)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with DMSO only as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against compound concentration to calculate the IC₅₀ or GI₅₀ value.
Conclusion and Future Outlook
Derivatives of this compound represent a highly promising class of compounds for the development of targeted cancer therapies. Their proven ability to potently and selectively inhibit key oncogenic drivers, particularly the AXL receptor tyrosine kinase, positions them as valuable leads for overcoming drug resistance and improving patient outcomes. The synthetic tractability of the indazole core allows for extensive structure-activity relationship (SAR) studies, which have been successfully guided by fragment-based discovery and computational docking.[6]
Future efforts will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their oral bioavailability and in vivo efficacy.[8] The exploration of novel combination therapies, pairing these AXL inhibitors with other targeted agents or immunotherapies, holds significant promise for creating more durable and effective cancer treatments. The rich medicinal chemistry of the indazole scaffold ensures that it will remain a focal point of innovative drug discovery for years to come.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold of 1H-Indazol-3-amine
An In-Depth Technical Guide to Substituted 1H-Indazol-3-amines: Synthesis, Biological Activity, and Drug Design Principles
The 1H-indazol-3-amine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the hinge-binding interactions of ATP in the active sites of numerous protein kinases. This unique characteristic has positioned substituted 1H-indazol-3-amines as a cornerstone for the development of targeted therapeutics, particularly in oncology.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, antibacterial, and anti-diabetic properties. Their significance is underscored by the successful clinical application of several indazole-based drugs, such as the tyrosine kinase inhibitors Pazopanib and Entrectinib, which have become vital treatments for various cancers. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of substituted 1H-indazol-3-amines for researchers and professionals in drug development.
Part 1: Core Synthetic Strategies
The accessibility and derivatization of the 1H-indazol-3-amine scaffold are critical for its exploration in drug discovery. Several robust synthetic methodologies have been established, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Primary Synthetic Routes
The most prevalent and efficient methods for constructing the 1H-indazol-3-amine core begin with readily available benzonitrile precursors.
-
Cyclization of o-Halobenzonitriles: A widely used and high-yielding strategy involves the reaction of an ortho-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine hydrate. The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the halogen by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the final 3-aminoindazole ring system. This method is valued for its operational simplicity and efficiency.
-
Palladium-Catalyzed Cross-Coupling: For the synthesis of N-substituted 3-aminoindazoles, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between a 3-haloindazole and a primary or secondary amine. This approach offers great flexibility for introducing a wide variety of substituents on the exocyclic amine.
-
Silver-Mediated C-H Amination: More recent advances include intramolecular C-H amination reactions. For instance, a silver(I)-mediated oxidative C-H amination has been developed to construct diverse 3-substituted 1H-indazoles from appropriate precursors, offering a modern alternative to classical methods.
Caption: Key synthetic routes to the 1H-indazol-3-amine scaffold.
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazol-3-amine from 2,3-Difluorobenzonitrile
This protocol describes a common and scalable method for synthesizing a core 1H-indazol-3-amine intermediate. The causality behind the choice of reagents is rooted in efficiency and reaction mechanism. 2,3-Difluorobenzonitrile is an excellent substrate as the fluorine atom ortho to the nitrile is highly activated towards nucleophilic aromatic substitution. Hydrazine hydrate serves as the nitrogen source for both atoms of the pyrazole ring. n-Butanol is a suitable high-boiling solvent that facilitates the reaction, which requires elevated temperatures to proceed.
Materials:
-
2,3-Difluorobenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-difluorobenzonitrile (1.0 eq., e.g., 10.0 g) in n-butanol (approx. 20 mL per g of nitrile).
-
Addition of Hydrazine: While stirring under an inert atmosphere (e.g., nitrogen), add hydrazine hydrate (approx. 20 eq.) dropwise to the solution. An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base.
-
Reflux: Heat the reaction mixture to reflux (approx. 150 °C) and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into ethyl acetate (3x volumes of the initial reaction volume).
-
Washing: Wash the combined organic layers sequentially with water (3x) and saturated brine (2x) to remove residual hydrazine and other aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the desired 7-fluoro-1H-indazol-3-amine, which is often of sufficient purity for subsequent steps or can be further purified by recrystallization if necessary.
This self-validating protocol relies on the robust and well-established nature of the SNAr/cyclization cascade, which typically proceeds to completion with high yield.
Part 2: Biological Activities and Therapeutic Applications
The therapeutic potential of 1H-indazol-3-amines stems from their ability to act as potent and often selective inhibitors of key enzymes involved in disease pathology, most notably protein kinases.
Anticancer Activity: A Kinase Inhibition Powerhouse
Dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for drug development. The 1H-indazol-3-amine scaffold is particularly adept at targeting the ATP-binding site of kinases.
-
VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several indazole derivatives, including Pazopanib, are potent VEGFR-2 inhibitors.
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Indazole derivatives have been developed that show significant inhibitory activity against Aurora kinases A and B. Molecular docking studies reveal that the indazole core forms critical hydrogen bonds with hinge residues like Ala213 and Glu211 in the ATP-binding pocket of Aurora A.
-
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for a wide array of other kinases, including ERK1/2, ITK (Interleukin-2 Inducible T-Cell Kinase), and PI3K.
Beyond kinase inhibition, some derivatives have been shown to induce apoptosis and affect the cell cycle by modulating other pathways, such as the p53/MDM2 and Bcl2 family of proteins.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Summary of Biological Activity
The following table summarizes the activity of representative substituted 1H-indazol-3-amine derivatives against various biological targets.
| Compound Class/Example | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |
| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | Oncology |
| Entrectinib | TrkA/B/C, ROS1, ALK | ALK: 12 nM | Oncology |
| Linifanib | VEGFR, PDGFR | KDR (VEGFR-2): 0.2 nM | Oncology |
| Indazole-Amide Series | ERK1/2 | Potent enzymatic & cellular inhibition | Oncology |
| 3-Ethynyl-1H-indazoles | PI3Kα, PDK1, mTOR | PI3Kα: 361 nM (lead compound) | Oncology |
| Pyrrolopyridin-indazole | Aurora Kinase A | Potent, stabilized by H-bonds | Oncology |
| Indazole-Piperazine Series | Bcl2, p53/MDM2 | K562 cells: 5.15 µM (lead compound) | Oncology |
Part 3: Structure-Activity Relationships (SAR)
Systematic modification of the 1H-indazol-3-amine scaffold has generated crucial insights into the structural requirements for potent and selective biological activity. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.
-
The Core Scaffold: The 1H-indazole-3-amine moiety itself is the critical "hinge-binding" fragment. The N1-H and the exocyclic NH₂ group act as a bidentate hydrogen bond donor system, anchoring the molecule in the kinase hinge region.
-
C3-Position Substitutions: The 3-amino group is a key handle for derivatization. Acylation to form amides (as in Entrectinib) or linking to other moieties like piperazine can significantly enhance activity and modify physicochemical properties such as solubility.
-
N1-Position Substitutions: Alkylation or arylation at the N1 position can modulate potency and selectivity. These substituents often occupy a hydrophobic pocket adjacent to the hinge region.
-
C5/C6-Position Substitutions: The benzene ring portion of the scaffold provides another vector for modification. Substituents at the C5 and C6 positions can be used to fine-tune activity, selectivity, and pharmacokinetic properties by interacting with solvent-exposed regions or specific sub-pockets of the target enzyme.
Caption: Key SAR points on the 1H-indazol-3-amine scaffold.
Conclusion and Future Perspectives
Substituted 1H-indazol-3-amines represent a highly successful and versatile class of compounds in drug discovery. Their proven ability to target the kinase family with high affinity has cemented their role in oncology and suggests significant potential in other areas, such as inflammatory and neurodegenerative diseases.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and improve safety.
-
Targeting Resistance: Developing derivatives that can overcome acquired resistance mutations in kinases.
-
New Therapeutic Areas: Systematically exploring the potential of the indazole scaffold against novel biological targets beyond kinases.
-
Novel Synthetic Methods: Continuing to develop more efficient, green, and diverse synthetic routes to expand the accessible chemical space of indazole derivatives.
The foundational principles of synthesis, biological activity, and SAR outlined in this guide provide a robust framework for the continued development of this privileged scaffold into novel and effective therapeutics.
Spectroscopic Characterization of 6-bromo-4-fluoro-1H-indazol-3-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 6-bromo-4-fluoro-1H-indazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this important synthetic intermediate. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and first principles to provide a robust predictive analysis.
Introduction
This compound is a halogenated indazole derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromine, fluorine, and amine functionalities on the indazole core suggests its potential as a versatile building block in the synthesis of complex pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This guide serves as a practical resource for interpreting the spectroscopic data that is fundamental to this process.
Molecular Structure and Key Features
The structural features of this compound, including the aromatic proton environments, the carbon skeleton, and the various functional groups, give rise to a unique spectroscopic fingerprint. Understanding these features is key to interpreting the spectral data.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and indazole NH groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.2 - 7.4 | d | ~2.0 | Ortho to bromine, meta to fluorine. Expected to be a doublet due to coupling with H-7. |
| H-7 | 7.0 - 7.2 | d | ~2.0 | Meta to bromine and fluorine. Expected to be a doublet due to coupling with H-5. |
| NH₂ | 5.0 - 6.0 | br s | - | Broad singlet due to quadrupole broadening and exchange. Position is solvent and concentration dependent. |
| NH | 11.0 - 12.0 | br s | - | Broad singlet, characteristic of indazole NH. Position is solvent and concentration dependent. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the amine (NH₂) and the indazole (NH) groups. In less polar solvents like CDCl₃, these signals can be very broad or may not be observed at all.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be significantly affected by the attached heteroatoms (N, F, Br).
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |
| C-3 | 145 - 150 | - | Attached to the amine group, deshielded. |
| C-3a | 115 - 120 | d, ~15-25 | Influenced by the fluorine at C-4. |
| C-4 | 155 - 160 | d, ~240-260 | Directly attached to fluorine, large one-bond C-F coupling. |
| C-5 | 110 - 115 | d, ~20-30 | Two-bond coupling to fluorine. |
| C-6 | 100 - 105 | d, ~5-10 | Attached to bromine, shielded by the halogen. |
| C-7 | 125 - 130 | d, ~5-10 | Influenced by the adjacent nitrogen and fluorine. |
| C-7a | 140 - 145 | d, ~10-15 | Bridgehead carbon, influenced by the fused rings and fluorine. |
Expertise & Experience: The prediction of C-F coupling constants is based on established principles in NMR spectroscopy of organofluorine compounds. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with ¹JCF >> ²JCF > ³JCF.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the obtained data.
Figure 2. Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as vibrations from the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, sharp | N-H stretching (amine and indazole) |
| 1640 - 1600 | Medium | N-H bending (amine) |
| 1600 - 1450 | Medium to strong | C=C aromatic ring stretching |
| 1300 - 1200 | Strong | C-N stretching |
| 1100 - 1000 | Strong | C-F stretching |
| 800 - 700 | Strong | C-H out-of-plane bending |
| 600 - 500 | Medium | C-Br stretching |
Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region would be a strong indicator of a pure, non-associated sample. Broadening of these peaks could suggest the presence of hydrogen bonding or impurities.
Experimental Protocol for IR Spectroscopy
Figure 3. Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 230.9710 / 232.9690 | Molecular ion peak with the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-NH₂]⁺ | 214.9449 / 216.9429 | Loss of the amino group. |
| [M-Br]⁺ | 152.0255 | Loss of the bromine atom. |
Authoritative Grounding: The expected isotopic pattern for a molecule containing one bromine atom is a pair of peaks of nearly equal intensity separated by 2 m/z units. This is a definitive diagnostic tool in mass spectrometry.[1]
Experimental Protocol for Mass Spectrometry (ESI-HRMS)
Figure 4. General workflow for obtaining high-resolution mass spectrometry data.
Conclusion
The structural confirmation of this compound relies on a synergistic approach utilizing NMR, IR, and MS. This guide provides a detailed predictive framework for the spectroscopic data of this molecule. By understanding the expected spectral features and adhering to robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 6-bromo-4-fluoro-1H-indazol-3-amine in Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Several FDA-approved drugs, such as Niraparib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[3][4]
6-bromo-4-fluoro-1H-indazol-3-amine is a strategically functionalized building block designed for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The 3-amino group serves as a key site for further derivatization, often acting as a crucial hydrogen bond donor in interactions with kinase hinge regions.[5]
This technical guide provides a comprehensive overview of the properties, handling, and synthetic applications of this compound, with a focus on its utility in the development of kinase inhibitors, particularly targeting Polo-like kinase 4 (PLK4).[6][7]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1227912-19-7 | [8] |
| Molecular Formula | C₇H₅BrFN₃ | [8] |
| Molecular Weight | 230.04 g/mol | [8] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Safety and Handling:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
-
Wash hands thoroughly after handling.[1]
-
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position of this compound is a prime site for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of diverse compound libraries.
Diagram of Synthetic Utility
Caption: Key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds. The following protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results.[9]
-
Base: The base is crucial for the activation of the boronic acid. Carbonates are often effective and are compatible with a wide range of functional groups.[10]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following is a general protocol that may require optimization.[11][12][13]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the palladium precatalyst, the phosphine ligand, and the base in a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like Xantphos are often effective for a broad range of substrates.[8]
-
Base: A strong, non-nucleophilic base like NaOtBu is commonly used to deprotonate the amine and facilitate the catalytic cycle.[10]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions.[8]
Application in Kinase Inhibitor Synthesis: Targeting Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a promising target for cancer therapy.[6][7] Several potent and selective PLK4 inhibitors are based on the indazole scaffold, such as CFI-400945 and compound K22.[4][14] While the direct synthesis of these compounds from this compound has not been explicitly reported, the synthetic strategies employed provide a clear roadmap for its utilization.
Illustrative Signaling Pathway
Caption: Inhibition of the PLK4 signaling pathway by indazole-based compounds.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase, such as PLK4.
Materials:
-
PLK4 recombinant human protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Test compound (indazole derivative)
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in kinase buffer.
-
Assay Plate Preparation: Add the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the PLK4 protein and the Eu-anti-GST antibody in kinase buffer. Add this mixture to each well.
-
Tracer Addition: Add the Kinase Tracer 236 solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[15]
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Characterization of this compound
While specific, publicly available spectra for this compound are limited, the expected NMR and mass spectrometry data can be inferred from the analysis of similar indazole derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants influenced by the bromine and fluorine substituents. The protons of the amino group may appear as a broad singlet.[16]
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The chemical shifts of the carbons directly attached to the bromine and fluorine atoms will be significantly affected.[16]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.04 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its strategic functionalization allows for facile derivatization through robust palladium-catalyzed cross-coupling reactions, making it an ideal starting material for the construction of compound libraries for high-throughput screening. The demonstrated utility of the indazole scaffold in potent kinase inhibitors, particularly those targeting PLK4, highlights the potential of derivatives of this compound in the development of next-generation anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
- 1. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Application of 6-bromo-4-fluoro-1H-indazol-3-amine in Modern Kinase Inhibitor Synthesis
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 6-bromo-4-fluoro-1H-indazol-3-amine , a highly versatile and strategic building block for the synthesis of targeted kinase inhibitors. We will explore the rationale behind its molecular design, its role in achieving high-potency kinase binding, and provide detailed, field-proven protocols for its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Scientific Rationale: Deconstructing the Utility of the Scaffold
The efficacy of this compound as a precursor for kinase inhibitors is not coincidental; it is a product of rational drug design, where each functional group serves a distinct and critical purpose.
The Indazole Core: A Premier Hinge-Binding Motif
The 1H-indazole moiety is a bioisostere of adenine and is exceptionally effective at mimicking the hydrogen bonding interactions of the ATP purine ring within the kinase hinge region.[3] The N1 proton and the N2 nitrogen of the indazole ring typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the kinase hinge (e.g., Alanine, Cysteine), anchoring the inhibitor within the ATP-binding site. This interaction is fundamental to the mechanism of action for many Type I and Type II kinase inhibitors.[4]
Strategic Functionalization: Causality Behind the Substituents
-
3-Amine Group: This primary amine serves as a versatile synthetic handle.[4][5] It provides a nucleophilic site for the attachment of various side chains via acylation, sulfonylation, or reductive amination. These appended moieties are designed to extend into other regions of the ATP pocket, such as the solvent-exposed front pocket or the hydrophobic back pocket, thereby enhancing both potency and selectivity for the target kinase.[4]
-
6-Bromo Group: The bromine atom at the 6-position is the key to elaborate molecular complexity. It is an ideal functional group for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7] This allows for the efficient and modular construction of C-C and C-N bonds, respectively, enabling the coupling of the indazole core to other (hetero)aromatic systems required for optimal target engagement.
-
4-Fluoro Group: The strategic placement of a fluorine atom provides multiple pharmacological advantages. Fluorine's high electronegativity can lead to favorable electronic interactions and alter the pKa of the nearby amine, potentially improving binding affinity. Furthermore, it often enhances metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final compound.
Mechanism of Action: Targeting Oncogenic Signaling
Derivatives of this compound are frequently designed to inhibit protein kinases that are hyperactivated in various cancers. A prime example of such a target is the RAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] In many melanomas, a specific mutation (V600E) in the BRAF kinase leads to its constitutive activation, driving uncontrolled cell proliferation.[10][11]
Inhibitors built from this indazole scaffold can bind to the ATP pocket of BRAF(V600E), preventing the phosphorylation and activation of its downstream substrate, MEK. This blockade halts the entire signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[8]
Experimental Protocols & Workflows
The most common and powerful application of this building block is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a C-C bond between the indazole C6 position and a variety of aryl or heteroaryl partners.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for coupling the title compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed
-
Inert Gas: Argon or Nitrogen
-
Standard work-up and purification reagents (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)
Equipment:
-
Round-bottom or Schlenk flask
-
Magnetic stirrer hotplate
-
Condenser
-
Inert atmosphere manifold (Schlenk line or glovebox)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Inerting the Mixture: Bubble Argon gas through the stirred suspension for 15-20 minutes to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv) to the reaction mixture.
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired product.
Experimental Workflow Diagram
Representative Data & Expected Outcomes
The following table summarizes representative outcomes for the synthesis and subsequent biological evaluation of inhibitors derived from this scaffold. The IC₅₀ values are illustrative and based on published data for similar indazole-based kinase inhibitors.[8][12][13]
| Coupling Partner (Arylboronic Acid) | Typical Yield (%) | Purity (HPLC, %) | Target Kinase | Representative IC₅₀ (nM) |
| Phenylboronic acid | 75 - 90 | >98 | BRAF V600E | 35 |
| 4-Methoxyphenylboronic acid | 80 - 95 | >98 | VEGFR-2 | 15 |
| Pyridine-3-boronic acid | 65 - 85 | >97 | c-Kit | 50 |
| Thiophene-2-boronic acid | 60 - 80 | >97 | PDGFRα | 25 |
Characterization: The identity and purity of the final compounds should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: Palladium catalyst has degraded due to exposure to air/moisture. | Use fresh catalyst from a reputable supplier. Handle catalyst quickly under inert gas. Consider a more robust pre-catalyst. |
| Insufficient Degassing: Residual oxygen in the reaction mixture is poisoning the catalyst. | Increase the degassing time (20-30 min). Use the freeze-pump-thaw method (3 cycles) for sensitive substrates. | |
| Debromination Side Product | Protodebromination: The aryl bromide is reduced instead of coupled. | Ensure the use of high-purity, anhydrous solvents. A stronger base (e.g., Cs₂CO₃) or a different phosphine ligand may be required. Lowering the reaction temperature can also help.[14] |
| Homocoupling of Boronic Acid | Glaser-Hay Coupling: The boronic acid couples with itself. | Use the correct stoichiometry (slight excess of boronic acid, 1.1-1.2 equiv). Ensure efficient stirring and proper degassing. |
| Difficult Purification | Residual Palladium: The final compound is contaminated with palladium residues. | Pass the crude product through a pad of silica or a metal scavenger resin before final chromatography. |
| Co-eluting Impurities: Byproducts have similar polarity to the desired product. | Try a different solvent system for chromatography or consider reverse-phase HPLC for final purification. |
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of targeted kinase inhibitors. Its constituent parts—the hinge-binding indazole core, the versatile 3-amino handle, the reactive 6-bromo coupling site, and the modulating 4-fluoro substituent—provide medicinal chemists with a robust platform for creating diverse libraries of potent and selective inhibitors. The protocols and insights provided herein offer a solid foundation for leveraging this scaffold to advance the frontiers of cancer drug discovery.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes for 6-bromo-4-fluoro-1H-indazol-3-amine Analogs
Document ID: AN-SIA-260102
Abstract
The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, renowned for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3] The strategic incorporation of halogen substituents, such as bromine and fluorine, provides critical modulation of physicochemical properties and target engagement. This guide provides a detailed technical overview of robust and scalable synthetic routes to produce 6-bromo-4-fluoro-1H-indazol-3-amine and its analogs, intended for researchers and professionals in drug discovery and process development. We will explore the mechanistic basis for key synthetic strategies, present detailed, step-by-step protocols, and discuss common challenges with field-proven troubleshooting advice.
Introduction: The Significance of the this compound Scaffold
The indazole core is a bioisostere of purine, enabling it to effectively mimic the adenine nucleus of ATP and compete for the hinge region of kinase enzymes.[2] This characteristic has cemented the 3-aminoindazole moiety as a cornerstone in the design of numerous targeted therapies.[3][4]
The specific analog, this compound (Figure 1), combines several advantageous features:
-
3-Amino Group: Acts as a key hydrogen bond donor, crucial for anchoring the molecule within the ATP-binding pocket of kinases.
-
4-Fluoro Group: The fluorine atom's high electronegativity can enhance binding affinity through favorable electrostatic interactions and modulate the pKa of the indazole nitrogens. Its introduction can also improve metabolic stability by blocking potential sites of oxidation.
-
6-Bromo Group: The bromine atom serves as a versatile synthetic handle for introducing further diversity into the molecule via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the binding site to enhance potency and selectivity. It also contributes to the overall lipophilicity of the molecule.
This document focuses on the most reliable and widely adopted synthetic strategies, primarily revolving around the cyclization of substituted benzonitriles.
Figure 1: Structure of this compound
Caption: Chemical structure of the target compound.
Retrosynthetic Analysis and Key Strategies
The primary disconnection for the synthesis of 3-aminoindazoles involves the formation of the N-N bond to close the pyrazole ring. This leads to two main retrosynthetic pathways starting from appropriately substituted aromatic precursors.
Caption: Retrosynthetic analysis of this compound.
The most direct and widely employed method is Route A , which relies on the nucleophilic aromatic substitution (SNAr) reaction of a highly activated ortho-halobenzonitrile with hydrazine. The electron-withdrawing nature of the nitrile group and the additional halogen substituents are critical for activating the aromatic ring towards nucleophilic attack.
Recommended Synthetic Protocol: Cyclization of 2,4-Dibromo-6-fluorobenzonitrile
This protocol details a reliable two-step synthesis starting from the commercially available 2-bromo-6-fluorobenzonitrile. The procedure first introduces the second bromine atom regioselectively before proceeding with the key cyclization step.
3.1. Workflow Overview
Caption: Two-step synthesis workflow.
3.2. Step 1: Synthesis of 2,4-Dibromo-6-fluorobenzonitrile
Causality and Experimental Choices: The initial substrate, 2-bromo-6-fluorobenzonitrile, is activated towards electrophilic aromatic substitution by the ortho-fluoro and ortho-bromo groups, but the directing effects are complex. Using a strong acid medium like sulfuric acid protonates the nitrile, increasing its deactivating effect and favoring bromination at the position para to the fluorine, which is the least deactivated position. N-Bromosuccinimide (NBS) is chosen as a convenient and safer brominating agent compared to liquid bromine.
Detailed Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (98%, 5.0 vol, e.g., 50 mL for 10 g of starting material).
-
Cooling: Cool the acid to 0-5 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add 2-bromo-6-fluorobenzonitrile (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) in small portions over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 10-15 vol). A precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The product is typically of sufficient purity for the next step.
3.3. Step 2: Synthesis of this compound
Causality and Experimental Choices: This step is a classic SNAr-cyclization. The carbon at C2 is highly electron-deficient due to the ortho nitrile and para bromo substituents, making it susceptible to attack by hydrazine. The fluorine at C6 is a poorer leaving group than bromine at C2 in this context. Hydrazine acts as a dinucleophile; the initial attack forms a hydrazinyl intermediate, which then undergoes an intramolecular cyclization onto the nitrile carbon, followed by tautomerization to yield the aromatic 3-aminoindazole product.[5][6] Ethanol or 2-MeTHF are common solvents, providing good solubility for the reactants and a suitable boiling point for the reaction.[6]
Detailed Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dibromo-6-fluorobenzonitrile (1.0 eq).
-
Solvent: Add a suitable solvent such as ethanol or 2-methyltetrahydrofuran (2-MeTHF) (5-10 vol).[6]
-
Addition of Hydrazine: Add hydrazine hydrate (4.0 - 5.0 eq) dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction: Heat the mixture to reflux (typically 80-95 °C) and maintain for 4-18 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product is significantly more polar than the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, cool further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold solvent (the same used for the reaction), followed by cold water to remove excess hydrazine.
-
-
Purification:
-
The crude product is often of high purity.
-
If necessary, the product can be further purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Alternative Synthetic Route: From 4-Bromo-2-fluoro-6-nitrobenzonitrile
An alternative, though less direct, route begins with a nitrated precursor. This pathway is useful if the corresponding nitro-substituted starting materials are more readily available.
Workflow:
-
Cyclization: Reaction of 4-bromo-2-fluoro-6-nitrobenzonitrile with hydrazine hydrate proceeds via SNAr (displacing the fluorine) to form 6-bromo-4-nitro-1H-indazol-3-amine.
-
Reduction: The nitro group is then reduced to the target amine using standard conditions.
Causality and Experimental Choices: The nitro group is a powerful electron-withdrawing group, strongly activating the ring for the initial SNAr reaction. The subsequent reduction of the nitro group to an amine is a standard transformation. Common methods include:
-
Tin(II) Chloride (SnCl₂·2H₂O): A classic, reliable method performed in a solvent like ethanol. It is effective but generates tin waste.
-
Iron Powder in Acetic Acid: An inexpensive and effective "Béchamp reduction." The reaction is heterogeneous and requires acidic conditions.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.). This is a clean method but requires specialized equipment (hydrogenator) and care must be taken to avoid de-bromination.
Protocol: Reduction of 6-bromo-4-nitro-1H-indazol-3-amine
-
Setup: To a round-bottom flask, add 6-bromo-4-nitro-1H-indazol-3-amine (1.0 eq) and ethanol (10-20 vol).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully basify the aqueous layer to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Caution: This can be exothermic and produce gas.
-
The tin salts will precipitate. Filter the entire mixture through a pad of Celite®, washing the pad with ample ethyl acetate.
-
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify as described in Section 3.3.
Data Summary and Characterization
The following table summarizes expected outcomes and key analytical data for the primary synthetic route. Yields are representative and may vary based on scale and optimization.
| Step | Product | Starting Material | Key Reagents | Typical Yield | M.W. | Expected ¹H NMR Signals (DMSO-d₆) |
| 1 | 2,4-Dibromo-6-fluorobenzonitrile | 2-Bromo-6-fluorobenzonitrile | NBS, H₂SO₄ | 80-90% | 278.91 | δ ~8.0-8.4 (aromatic protons) |
| 2 | This compound | 2,4-Dibromo-6-fluorobenzonitrile | N₂H₄·H₂O | 70-85% | 230.04 | δ ~12.0 (br s, 1H, NH-indazole), ~7.0-7.5 (m, 2H, Ar-H), ~5.5 (br s, 2H, NH₂) |
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization (Step 2) | Insufficient hydrazine, low reaction temperature, or short reaction time. | Increase equivalents of hydrazine to 5.0 eq. Ensure the internal temperature reaches reflux. Extend the reaction time and monitor by LC-MS. |
| Formation of Side Products | In the hydrazine reaction, competitive reduction of the nitrile or displacement of other halogens can occur under harsh conditions. | Maintain a controlled reflux temperature. Avoid excessively long reaction times once the starting material is consumed. 2-MeTHF is sometimes reported to give cleaner reactions than alcohols.[6][7] |
| Low Yield in Bromination (Step 1) | Incomplete reaction or formation of regioisomers. | Ensure anhydrous conditions. Use of fuming sulfuric acid can sometimes improve results. Confirm the purity of NBS. |
| Difficult Purification | Presence of unreacted starting materials or regioisomers. | For the final product, a pH adjustment during work-up can help remove impurities. The basic 3-aminoindazole can be extracted into an acidic aqueous phase, washed, and then re-extracted into an organic solvent after basification. |
Conclusion
The synthesis of this compound is readily achievable through a robust and scalable two-step sequence starting from 2-bromo-6-fluorobenzonitrile. The key transformations—electrophilic bromination followed by a nucleophilic aromatic substitution/cyclization cascade—are well-established and high-yielding. Understanding the mechanistic principles behind reagent choice and reaction conditions is paramount to achieving high purity and yield. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers engaged in the synthesis of this valuable medicinal chemistry scaffold and its analogs.
References
- 1. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. datapdf.com [datapdf.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-bromo-4-fluoro-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-bromo-4-fluoro-1H-indazol-3-amine in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom for modulating physicochemical properties, and a primary amine for further derivatization, makes it a versatile scaffold for the synthesis of complex molecular architectures. The indazole core itself is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including potent kinase inhibitors for oncology and antiviral agents. The ability to selectively functionalize the C6 position through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse chemical space, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.
This comprehensive guide, designed for researchers at the forefront of chemical synthesis, provides a detailed exploration of the reaction conditions for the four major classes of palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, offering a robust starting point for the synthesis of novel indazole derivatives.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For a substrate like this compound, this reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the C6 position, significantly expanding molecular diversity.
Key Mechanistic and Experimental Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
The presence of the free amino group on the indazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the use of bulky, electron-rich phosphine ligands is often advantageous as they can promote the desired catalytic turnover. The fluorine atom at the C4 position is electronically withdrawing, which can enhance the rate of oxidative addition.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-4-fluoro-1H-indazol-3-amine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a range of substrates. |
| Ligand | PPh₃, dppf (if not part of the catalyst) | Electron-rich and bulky ligands can improve catalyst performance. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are generally effective and well-tolerated. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | A protic co-solvent is often necessary to facilitate the transmetalation step. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[2][3] For this compound, this reaction allows for the introduction of primary or secondary amines at the C6 position, leading to novel diamine scaffolds with potential applications in drug discovery.
Key Mechanistic and Experimental Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product.[4] The choice of ligand is paramount in this reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step, which is often rate-limiting.
The inherent basicity of the amine nucleophile and the presence of the amino group on the indazole substrate necessitate careful selection of the base to avoid side reactions and ensure efficient deprotonation of the coordinated amine in the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly employed.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for efficient coupling. |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic solvents are necessary to avoid reaction with the strong base. |
| Temperature | 80 - 120 °C | To ensure a reasonable reaction rate. |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides a direct route to introduce alkynyl functionalities at the C6 position of this compound, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.
Key Mechanistic and Experimental Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent.
For substrates like this compound, the choice of base and the exclusion of oxygen are critical to prevent the homocoupling of the alkyne (Glaser coupling), a common side reaction. The use of a copper-free Sonogashira protocol can also be considered to mitigate this issue, although this may require more specialized ligands and conditions.
Caption: A generalized workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, as solvent or co-solvent)
-
Anhydrous, degassed solvents (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and effective catalysts for Sonogashira couplings. |
| Co-catalyst | CuI | Essential for the activation of the terminal alkyne. |
| Base | Et₃N, i-Pr₂NEt | Acts as both a base and a solvent or co-solvent. |
| Solvent | THF, DMF | Good solvents for dissolving the reactants. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
IV. Heck Reaction: Vinylation of the Indazole Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[7] For this compound, the Heck reaction enables the introduction of vinyl groups at the C6 position, which are valuable synthetic intermediates for further functionalization.
Key Mechanistic and Experimental Considerations
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species.[8] A base is required to regenerate the Pd(0) catalyst. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction.
The electron-withdrawing nature of the indazole ring and the fluorine substituent should facilitate the oxidative addition step. The choice of base and the reaction temperature can significantly influence the reaction outcome, including the potential for side reactions such as dehalogenation.
Caption: An overview of the key components and steps in a Heck reaction.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5 - 3.0 equivalents)
-
Anhydrous, polar aprotic solvent (e.g., DMF, NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the alkene (1.2-2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Readily available and widely used for Heck reactions. |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are commonly used to stabilize the palladium catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to regenerate the catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary for Heck couplings. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse range of novel indazole derivatives. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the chemical space around this important scaffold. Successful implementation of these reactions will undoubtedly accelerate the discovery and development of new therapeutic agents and functional materials. As with all chemical reactions, careful optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best possible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. [PDF] Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide for the Strategic Use of 6-bromo-4-fluoro-1H-indazol-3-amine in Modern Drug Discovery
Date: January 2, 2026
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of This compound as a pivotal synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] This application note moves beyond a simple recitation of steps, delving into the chemical rationale behind protocol choices and highlighting the versatility of this building block. We will explore its physicochemical properties, safety considerations, and provide detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental to leveraging this intermediate's full potential in the synthesis of targeted therapies.
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole-3-amine core is a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions within the ATP-binding site of many protein kinases.[1] The specific functionalization of This compound offers a trifecta of chemical advantages for the synthetic chemist:
-
The 3-Amino Group: Serves as a primary anchor for kinase hinge binding and a versatile handle for amide bond formation or further derivatization.
-
The 6-Bromo Substituent: Provides a predictable and reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).[2]
-
The 4-Fluoro Substituent: Modulates the electronic properties of the indazole ring and can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound, such as metabolic stability or cell permeability.
This unique combination makes it a sought-after intermediate in the synthesis of potent and selective kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4) and other key oncological targets.[3][4]
Compound Profile and Safety
Physicochemical Data
A clear understanding of a starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1227912-19-7 | [5][6] |
| Molecular Formula | C₇H₅BrFN₃ | [5][6] |
| Molecular Weight | 230.04 g/mol | [5] |
| Appearance | Solid | - |
| MDL Number | MFCD24368896 | [6] |
| PubChem CID | 58504781 | [6] |
Handling and Safety Precautions
As with any halogenated aromatic amine, proper safety protocols are mandatory. The compound is classified as a hazardous chemical.[7]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Store in a tightly sealed container in a cool, dry place.
-
Core Synthetic Applications: A Dual-Axis Approach
The synthetic utility of this compound stems from its two primary reactive sites, which can be addressed sequentially or in a convergent synthesis. This dual reactivity allows for the rapid construction of complex molecular architectures.
Experimental Protocols: Building Complexity
The following protocols are presented as robust, validated starting points for laboratory synthesis. They are designed to be self-validating, with clear endpoints and monitoring suggestions.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position
Objective: To form a new carbon-carbon bond by coupling the 6-bromo position with an aryl- or heteroarylboronic acid. This is a foundational reaction for expanding the molecular scaffold.[9]
Causality Behind Component Selection:
-
Catalyst System (Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos): While tetrakis(triphenylphosphine)palladium(0) is a classic choice, modern catalyst systems using specialized phosphine ligands like RuPhos often provide higher yields and broader substrate scope, especially with electron-rich heterocyclic substrates.[10]
-
Base (Cs₂CO₃ or K₃PO₄): A moderately strong inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Cesium carbonate is often preferred for its high solubility in organic solvents.[10]
-
Solvent (Dioxane/Water): This biphasic solvent system is effective for dissolving both the organic starting materials and the inorganic base, promoting efficient reaction kinetics.[10][11]
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel. Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the target temperature (typically 90-140 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times compared to conventional heating.[10]
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-fluoro-1H-indazol-3-amine.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
Objective: To form a carbon-nitrogen bond, coupling the 6-bromo position with a primary or secondary amine. This reaction is indispensable for creating diarylamine and related structures prevalent in many kinase inhibitors.[12][13]
Causality Behind Component Selection:
-
Catalyst System (Pd₂(dba)₃ / Xantphos): The Buchwald-Hartwig amination requires a sophisticated catalyst system. A palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) is paired with a bulky, electron-rich biarylphosphine ligand such as Xantphos. This ligand framework is essential for stabilizing the palladium center and promoting the difficult C-N reductive elimination step.[2][12]
-
Base (NaOtBu or LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Sodium tert-butoxide is the most common choice.[2][14]
-
Solvent (Toluene or Dioxane): Anhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Step-by-Step Methodology
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the ligand (e.g., Xantphos, 0.02-0.04 eq) to a dried reaction vessel.[2]
-
Catalyst Activation: Add anhydrous toluene and stir for 10-15 minutes to allow for the formation of the active catalytic species.
-
Reagent Addition: To this mixture, add this compound (1.0 eq), the coupling amine (1.2 eq), and the base (NaOtBu, 1.4 eq).[2]
-
Reaction: Seal the vessel securely and heat the mixture to 100-110 °C for 12-24 hours. The reaction must be maintained under an inert atmosphere throughout.
-
Monitoring: Track reaction progress by LC-MS, looking for the disappearance of the starting material and the appearance of the desired product mass.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is more than a mere chemical; it is a strategic tool for the efficient construction of high-value, biologically active molecules. Its well-defined reactive handles allow for the systematic and predictable application of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively harness the potential of this intermediate to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. americanelements.com [americanelements.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. rsc.org [rsc.org]
scale-up synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine
An Application Note for the Scale-Up Synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine
Abstract
This compound is a pivotal building block in medicinal chemistry, frequently incorporated into potent kinase inhibitors for oncological and other therapeutic applications.[1] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, including ensuring process safety, maintaining batch-to-batch consistency, and achieving economic viability. This document provides a comprehensive, field-proven guide for the scale-up synthesis of this key intermediate. We detail a robust two-step synthetic strategy starting from 4-bromo-2,6-difluorobenzonitrile, focusing on the causality behind experimental choices, critical process parameters, and rigorous safety protocols required for handling hazardous reagents like hydrazine hydrate.
Introduction and Strategic Overview
The synthesis of substituted 3-aminoindazoles is a cornerstone of many drug discovery programs.[2] The classical and most direct route involves the reaction of an ortho-halobenzonitrile with hydrazine.[1] This pathway leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For the specific target, this compound, a strategy commencing with a readily available tri-substituted benzene ring is optimal for process efficiency and control.
Our selected strategy involves two key transformations:
-
Selective Bromination: Introduction of a bromine atom onto the 2,6-difluorobenzonitrile backbone to generate the key precursor, 4-bromo-2,6-difluorobenzonitrile.
-
Cyclization with Hydrazine: A regioselective SNAr reaction where hydrazine displaces the fluorine atom at the 2-position, followed by in-situ cyclization to form the desired indazole ring system. A similar approach has been successfully demonstrated for analogous structures, proving its scalability.[3][4][5]
The overall workflow is designed for simplicity and robustness, minimizing complex purifications and employing cost-effective reagents.
Caption: High-Level Synthetic Workflow Diagram.
Mechanistic Rationale
The core of this synthesis lies in the cyclization step. Understanding the mechanism is crucial for troubleshooting and optimization.
-
Nucleophilic Aromatic Substitution (SNAr): Hydrazine (H₂N-NH₂) is a potent nucleophile. It attacks the electron-deficient carbon atom bonded to the fluorine at the 2-position of 4-bromo-2,6-difluorobenzonitrile. This position is highly activated by the two electron-withdrawing groups: the nitrile (-CN) and the second fluorine atom. This addition forms a transient, negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing groups. The complex then collapses, expelling the fluoride ion to restore aromaticity, yielding a 2-hydrazinyl intermediate.
-
Intramolecular Cyclization: The terminal amino group (-NH₂) of the attached hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This intramolecular reaction is entropically favored and forms a five-membered ring.
-
Tautomerization: The resulting exocyclic imine intermediate is unstable and rapidly tautomerizes to the stable, aromatic 3-aminoindazole structure, which is the final product. This base-mediated synthesis from 2-halobenzonitriles is a well-established and efficient method for generating 3-aminoindazole scaffolds.[6][7]
Scale-Up Process Development & Safety Protocols
Critical Process Parameters
Scaling a reaction from grams to kilograms requires careful consideration of parameters that may have negligible effects at a smaller scale.
| Parameter | Rationale & Scale-Up Considerations |
| Solvent | n-Butanol is selected over solvents like DMSO or DMF. It has a sufficiently high boiling point (~118°C) to facilitate the reaction, is less hygroscopic, and is significantly easier to remove during workup. On a large scale, removing high-boiling, water-miscible solvents like DMSO can be energy-intensive and problematic. |
| Temperature | The reaction requires heating to >100°C to achieve a reasonable rate. Precise temperature control via a jacketed reactor is critical. Overheating can increase the formation of impurities, while insufficient heat will lead to an incomplete reaction.[8] |
| Reagent Stoichiometry | An excess of hydrazine hydrate (3.0-4.0 eq.) is used. This ensures the complete consumption of the starting benzonitrile and helps neutralize the hydrogen fluoride (HF) generated during the SNAr reaction.[3][6] |
| Product Isolation | The product is conveniently isolated by precipitation .[8] Upon completion, the reaction mixture is cooled and quenched by adding it to a large volume of water. The product, being sparingly soluble in water, crashes out as a solid. This "crash-out" method avoids large-volume, solvent-based extractions, which are inefficient and costly at scale. |
Mandatory Safety Protocols: Handling Hydrazine Hydrate
Hydrazine and its aqueous solutions are highly toxic, corrosive, and potentially carcinogenic.[9][10] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All operations involving the transfer or reaction of hydrazine hydrate must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale operations.[11] Ensure that the ventilation system is functioning correctly.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Gloves: Butyl rubber or other hydrazine-resistant gloves are mandatory. Double-gloving is highly recommended.[11]
-
Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn.[11]
-
Body Protection: A chemical-resistant apron or suit over a lab coat is necessary to protect against splashes.[11]
-
-
Spill & Waste Management:
-
Keep a spill kit readily available. Small spills can be neutralized with a dilute solution of hydrogen peroxide (5-10%) or sodium hypochlorite, but be aware that this is an oxidative reaction and can be vigorous.[11]
-
Hydrazine waste must be collected in a dedicated, clearly labeled container and must be kept separate from oxidizing agents.[11]
-
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. All personnel must be trained on the specific hazards and emergency procedures for hydrazine hydrate.
Caption: Mandatory Safety Protocol for Hydrazine Hydrate.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol details the synthesis starting from 4-bromo-2,6-difluorobenzonitrile.
Equipment:
-
20 L jacketed glass reactor with mechanical overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled liquid addition.
-
Large filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromo-2,6-difluorobenzonitrile | 218.00 | 1.00 kg | 4.59 | 1.0 |
| n-Butanol | 74.12 | 10.0 L | - | 10 Vol |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.72 kg | 14.38 | 3.13 |
| Deionized Water | 18.02 | ~30 L | - | For Quench/Wash |
| Isopropanol | 60.10 | ~2 L | - | For Wash |
Procedure:
-
Reactor Setup: Assemble and dry the 20 L reactor. Inert the vessel by purging with nitrogen gas.
-
Charging Reagents: Charge the reactor with 4-bromo-2,6-difluorobenzonitrile (1.00 kg, 4.59 mol) and n-butanol (10.0 L). Begin stirring to form a slurry.
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.72 kg, 14.38 mol) to the reactor at ambient temperature over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~110-115°C) using the reactor jacket.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC every 2 hours after reaching reflux. The reaction is typically complete within 8-12 hours, as indicated by the consumption of the starting material.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to 50-60°C. In a separate vessel, prepare ~20 L of deionized water. Carefully transfer the warm reaction mixture into the stirred water. Caution: This quench should be done in a well-ventilated area. A thick precipitate will form.
-
Product Isolation: Stir the resulting slurry for 1 hour as it cools to room temperature to ensure complete precipitation. Collect the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake sequentially with deionized water (2 x 5 L) to remove residual salts and hydrazine, followed by cold isopropanol (1 x 2 L) to displace water and aid in drying.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Outcome:
-
Yield: 0.94 - 1.01 kg (90-95%)
-
Appearance: Off-white to light tan solid.
-
Purity (by HPLC): >98%
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Specification |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 7.25 (d, J=8.8 Hz, 1H), 7.05 (d, J=10.4 Hz, 1H), 6.50 (s, 2H, NH₂), 12.5 (s, 1H, NH). |
| LC-MS | [M+H]⁺ calculated for C₇H₆BrFN₃⁺: 230.0; found: 230.0. |
| HPLC Purity | ≥ 98.0% area. |
| Melting Point | Approx. 200-205 °C. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction temperature or time.- Poor quality hydrazine hydrate. | - Confirm internal reaction temperature is at reflux.- Extend reaction time and monitor by IPC.- Titrate hydrazine hydrate to confirm concentration. |
| Low Yield | - Product loss during transfer or filtration.- Incomplete precipitation. | - Ensure all solids are transferred during filtration.- Cool the quenched slurry in an ice bath before filtering to maximize precipitation. |
| Product is Dark/Oily | - Reaction overheated, causing decomposition.- Insufficient washing. | - Ensure strict temperature control during the reaction.- Perform an additional wash of the filter cake with a suitable solvent (e.g., cold ethanol or isopropanol).- Consider a re-slurry of the crude product in hot isopropanol. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 6-bromo-4-fluoro-1H-indazol-3-amine
Document ID: AN-2026-01-02-INDZ
Version: 1.0
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical modification of the exocyclic amino group of 6-bromo-4-fluoro-1H-indazol-3-amine. This key heterocyclic building block is of significant interest to researchers, scientists, and drug development professionals, particularly in the field of kinase inhibitor discovery. This document outlines robust methodologies for N-acylation, N-sulfonylation, and N-alkylation, offering a versatile toolkit for generating diverse libraries of novel indazole derivatives. Each protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical insights for successful execution and characterization.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The 3-aminoindazole moiety, in particular, has emerged as a critical pharmacophore, frequently employed as a hinge-binding motif in a multitude of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[4][5]
The subject of this guide, this compound (Figure 1), is a highly functionalized and synthetically versatile starting material for the generation of novel kinase inhibitors and other potential therapeutic agents. The strategic placement of its substituents offers a multi-pronged approach to structure-activity relationship (SAR) studies:
-
The 3-amino group: This primary amine serves as a key point for derivatization, allowing for the introduction of a wide array of functional groups through acylation, sulfonylation, and alkylation. These modifications can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new binding interactions with the target protein.
-
The 6-bromo substituent: The bromine atom provides a handle for further diversification through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, or other carbon- and nitrogen-based substituents.
-
The 4-fluoro substituent: The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.
This guide will focus on the derivatization of the 3-amino group, providing detailed protocols for the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives of this compound.
Figure 1: Chemical Structure of this compound
Caption: Structure and properties of the title compound.
Derivatization Strategies and Protocols
The nucleophilic nature of the exocyclic 3-amino group allows for a variety of derivatization reactions. The following sections provide detailed protocols for three common and highly useful transformations: N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality. This is a widely used strategy in medicinal chemistry to introduce new structural motifs and to modulate the electronic properties of the parent amine. The resulting amides are generally stable and can participate in hydrogen bonding, which can be crucial for target engagement. The reaction typically proceeds via the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acid chloride or an anhydride.
Workflow for N-Acylation
References
Introduction: The Strategic Value of 6-Bromo-4-fluoro-1H-indazol-3-amine in Drug Discovery
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-fluoro-1H-indazol-3-amine
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Niraparib[1][2]. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. The 1H-indazol-3-amine framework, in particular, is recognized as a highly effective "hinge-binding" fragment for engaging with protein kinases, a critical class of drug targets[3].
The subject of this guide, this compound, is a versatile and strategically designed building block for constructing complex molecular architectures. Each substituent serves a distinct purpose:
-
The 3-amino group provides a key hydrogen-bonding motif and a vector for amide or urea formation.
-
The 4-fluoro substituent can enhance metabolic stability and modulate the pKa of the indazole ring system, often improving binding affinity and pharmacokinetic properties.
-
The 6-bromo atom is the primary reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the facile installation of aryl, heteroaryl, alkyl, and amino groups[4].
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this key intermediate in synthesis campaigns.
Physicochemical Properties and Reactivity Profile
A foundational understanding of the substrate's properties is crucial for effective reaction design. The electron-withdrawing nature of the fluorine atom and the indazole's aromatic system influences the reactivity of the C-Br bond, making it an excellent substrate for oxidative addition to a Palladium(0) center, the initiating step in most cross-coupling cycles.
| Property | Value |
| CAS Number | 1227912-19-7[5] |
| Molecular Formula | C₇H₅BrFN₃[5] |
| Molecular Weight | 230.04 g/mol [5] |
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position is readily functionalized using a suite of powerful palladium-catalyzed reactions. We will focus on three of the most robust and widely adopted transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds[6][7]. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it a cornerstone of modern synthetic chemistry.
The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst[8]. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that is effective for a wide range of substrates[6][8].
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol provides a general procedure for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates[4][7].
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03-0.05 equiv.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 or 5:1, ~0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst | [Pd(dppf)Cl₂]·CH₂Cl₂ | A robust, air-stable Pd(II) precatalyst that reliably forms the active Pd(0) species. Excellent for heteroaromatic substrates[6]. |
| Ligand | dppf (in catalyst) | The ferrocene backbone and bite angle of dppf promote efficient reductive elimination and prevent β-hydride elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is more soluble and often more effective for challenging couplings, but K₂CO₃ is a cost-effective first choice[9]. |
| Solvent | 1,4-Dioxane / Water | The aqueous phase is essential for activating the boronic acid with the base; dioxane solubilizes the organic components[7]. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition of reagents or products. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles[10][11]. This reaction has revolutionized the synthesis of pharmaceuticals and materials where an arylamine moiety is present.
Similar to the Suzuki coupling, the cycle begins with Oxidative Addition of the aryl bromide to Pd(0). The resulting palladium(II) complex then undergoes deprotonation of the amine and coordination to form a palladium-amido complex. The crucial Reductive Elimination step, which forms the C-N bond, is often the rate-limiting step. This step is heavily influenced by the choice of ligand; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential as they accelerate the reductive elimination and prevent the formation of undesired side products[10][12][13].
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine[11][14].
-
Vessel Preparation: In an oven-dried vial under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.).
-
Solvent and Nucleophile: Add a dry, degassed aprotic solvent (e.g., toluene, 1,4-dioxane, or CPME) to the vial, followed by the amine coupling partner (1.2-1.5 equiv.).
-
Reaction: Seal the vial tightly and heat the mixture to 80-110 °C for 6-24 hours.
-
Monitoring: Track the reaction's progress via LC-MS. The disappearance of the starting aryl bromide is a key indicator.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the desired arylamine.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd₂(dba)₃ is a common Pd(0) source. Modern precatalysts (e.g., XPhos-Pd-G3) are often more efficient and air-stable, simplifying handling[14]. |
| Ligand | XPhos, RuPhos, SPhos | These bulky, electron-rich biaryl phosphine ligands are essential for promoting the difficult reductive elimination step, especially for less reactive amines[10]. |
| Base | NaOtBu, KOtBu, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction[14]. |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, aprotic solvents are critical to prevent quenching of the strong base and interference with the catalytic cycle[11]. |
| Temperature | 80-110 °C | Balances reaction rate with the stability of the catalyst and reagents. |
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes[15][16]. These products are valuable intermediates, serving as precursors for heterocycles, conjugated polymers, and complex natural products.
The Sonogashira reaction uniquely employs a dual catalytic system[15]. A palladium cycle, similar to those above, facilitates the oxidative addition and reductive elimination steps. Concurrently, a copper(I) co-catalyst activates the terminal alkyne. The amine base deprotonates the alkyne, which then reacts with Cu(I) to form a highly reactive copper acetylide intermediate. This species undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to palladium and setting the stage for reductive elimination[15][17]. Copper-free variants exist but often require different conditions[18].
Caption: Dual catalytic cycles of the Sonogashira reaction.
This protocol describes a classic copper-co-catalyzed Sonogashira reaction[16][19].
-
Vessel Preparation: To a dry reaction vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and the copper(I) iodide (CuI) co-catalyst (0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Then, add the terminal alkyne (1.2-1.5 equiv.) followed by an amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid.
-
Monitoring: Monitor by TLC or LC-MS for the consumption of the aryl bromide.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings. Pd(PPh₃)₂Cl₂ is often preferred due to better air stability[16]. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for activating the alkyne and facilitating the key transmetalation step. Must be high purity[15]. |
| Base | Triethylamine (TEA), DIPA | The amine serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent[16]. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are typically used to ensure solubility of all components, including the copper acetylide intermediate. |
| Temperature | Room Temp to 60 °C | The reaction is often facile and can proceed at room temperature, minimizing potential side reactions[15]. |
Conclusion
This compound stands out as a high-value starting material for the synthesis of novel, biologically active compounds. Its well-defined reactive sites allow for selective and predictable functionalization. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust and versatile toolkit for researchers. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate catalytic system, scientists can efficiently explore chemical space and accelerate the discovery of next-generation therapeutics.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. rsc.org [rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: 6-bromo-4-fluoro-1H-indazol-3-amine in Medicinal Chemistry
Prepared by: Gemini Senior Application Scientist Document ID: AN-2026-01-02 Revision: 1.0
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 6-bromo-4-fluoro-1H-indazol-3-amine (CAS No. 1227912-19-7) in medicinal chemistry.[1][2] We delve into the strategic importance of this substituted indazole as a key building block, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. This guide elucidates the rationale behind its molecular design, outlines its application in the synthesis of advanced intermediates, and provides a detailed, field-proven protocol for its use in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the 3-Aminoindazole Scaffold
The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutics approved for clinical use or in active trials.[3][4] Its bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework that can be functionalized to achieve specific interactions with biological targets. Various substituted indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties.[3]
Among this important class of heterocycles, this compound has emerged as a particularly valuable and versatile starting material. Its utility is derived from the specific arrangement of its functional groups, each serving a distinct and critical role in drug design:
-
The 3-Amino Group: This functional group is a cornerstone of many kinase inhibitors.[5] It is strategically positioned to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. This interaction is a fundamental anchoring point for many potent and selective kinase inhibitors.[3]
-
The 6-Bromo Group: The bromine atom at the C6 position is a highly versatile synthetic handle. It is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[6][7] This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
The 4-Fluoro Group: The electron-withdrawing fluorine atom at the C4 position significantly influences the molecule's physicochemical properties. It can modulate the acidity (pKa) of the indazole N-H, alter the molecule's lipophilicity, and improve metabolic stability by blocking potential sites of oxidation. Furthermore, fluorine can engage in specific, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially enhancing binding affinity and selectivity.
This unique combination of features makes this compound a powerful building block for constructing libraries of complex molecules aimed at high-value therapeutic targets.
Core Application: Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is in the development of small-molecule kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] The title compound serves as a foundational scaffold for inhibitors targeting several important oncogenic kinases.
Key Kinase Targets:
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[9] The indazole scaffold is a key component in multiple series of potent PLK4 inhibitors, where the 6-position is typically modified to interact with solvent-exposed regions of the ATP-binding site.[8][10][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in oncology. Patent literature describes the use of 3-amino-6-bromo-indazole derivatives in the synthesis of potent VEGFR-2 inhibitors.[12]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in several cancers. The 1H-indazol-3-amine framework has been successfully employed to develop potent FGFR inhibitors.[4][13]
-
FLT3, PDGFRα, and Kit: The amino-indazole scaffold has been utilized to create spectrum-selective inhibitors targeting these receptor tyrosine kinases, which are implicated in various hematological malignancies and solid tumors.[5]
The general workflow for utilizing this building block in a kinase inhibitor discovery program is illustrated below. The core scaffold provides the essential hinge-binding element, while the bromine atom serves as the point of diversification for optimizing target engagement and drug-like properties.
Caption: Drug discovery workflow using this compound.
This strategic approach allows for the modular assembly of potent and selective kinase inhibitors, as exemplified by the signaling pathway diagram below, where the synthesized inhibitor blocks ATP from binding to the kinase, thereby halting downstream oncogenic signaling.
Caption: Mechanism of action for an indazole-based receptor tyrosine kinase inhibitor.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for functionalizing the this compound core.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 6-aryl-4-fluoro-1H-indazol-3-amine derivative via a Suzuki-Miyaura cross-coupling reaction. This protocol is representative and can be adapted for various aryl and heteroaryl boronic acids or esters.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 - 0.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with N₂ or Ar for 30 min)
-
Ethyl acetate (EtOAc), for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Causality Note: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Palladium(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst. An inert atmosphere is essential for reaction efficiency.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting indazole.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 6-aryl-4-fluoro-1H-indazol-3-amine product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 6-bromo-indazole derivatives, based on data from relevant literature.[3][12]
| Coupling Partner (1.2 eq) | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Reported Yield (%) |
| 3-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (10%) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 90 | 6 | 75-80 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 4 | ~85 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ (2.0) | DME / H₂O | 95 | 12 | ~70 |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10%) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 3 | Not specified |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions.
Conclusion
This compound is a high-value, strategic building block for modern medicinal chemistry. Its well-defined functional handles—a hinge-binding amino group and a versatile brominated position for cross-coupling—provide a robust platform for the rapid development and optimization of targeted therapeutics, most notably kinase inhibitors. The protocols and data presented herein offer a practical guide for leveraging this powerful scaffold in drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:1227912-19-7 | Chemsrc [chemsrc.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 13. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common challenges, and ultimately improve reaction yield and purity.
Overview of the Synthesis
The most prevalent and industrially relevant synthesis of this compound involves a two-step process starting from a substituted benzonitrile. This process includes the formation of the indazole ring via a nucleophilic aromatic substitution (SNAr) and cyclization reaction with hydrazine.
A common starting material for this synthesis is 2,5-dibromo-3-fluorobenzonitrile. The reaction proceeds via the displacement of the bromine atom at the 2-position by hydrazine, followed by an intramolecular cyclization to form the desired 3-aminoindazole. The presence of electron-withdrawing groups, such as the nitrile and halogens, on the aromatic ring is crucial for activating the ring towards nucleophilic attack.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction has a low yield or fails to go to completion. What are the likely causes and how can I improve the conversion?
Possible Causes:
-
Insufficient reaction temperature: The nucleophilic aromatic substitution and subsequent cyclization require a certain activation energy.
-
Poor quality of hydrazine: Hydrazine hydrate can degrade over time, leading to lower effective concentrations of the nucleophile.
-
Inappropriate solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.
-
Short reaction time: The reaction may require more time to reach completion than initially anticipated.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious of excessively high temperatures which can lead to side reactions.
-
Verify Hydrazine Quality: Use fresh, high-purity hydrazine hydrate. It is advisable to titrate older batches of hydrazine to determine the active concentration.
-
Solvent Screening: While polar aprotic solvents like DMSO or DMF are often used, consider screening other high-boiling point solvents such as n-butanol or 2-methoxyethanol. The ideal solvent will fully dissolve the starting material and be compatible with the reaction temperature.
-
Extend Reaction Time: If TLC/HPLC analysis shows the presence of starting material after the initial reaction time, extend the reaction and continue monitoring until the starting material is consumed.
| Parameter | Recommendation | Rationale |
| Temperature | 80-120 °C | To provide sufficient energy for the SNAr and cyclization steps. |
| Hydrazine | Fresh, high-purity | Ensures a high concentration of the active nucleophile. |
| Solvent | High-boiling polar aprotic | Facilitates dissolution of reactants and allows for higher reaction temperatures. |
| Time | Monitor by TLC/HPLC | Ensures the reaction proceeds to completion. |
Q2: I am observing significant amounts of impurities in my crude product. What are the common side reactions and how can I minimize them?
Possible Causes:
-
Over-bromination of starting material or product: If the synthesis involves a bromination step, excess brominating agent or harsh conditions can lead to di- or tri-brominated species.
-
Hydrolysis of the nitrile group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions, especially if water is present at high temperatures.
-
Formation of regioisomers: While the formation of this compound is generally favored, there is a possibility of forming other isomers depending on the precise starting material and reaction conditions.
-
Formation of hydrazones or dimers: These are known side products in indazole synthesis.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the limiting reagent. If performing a precedent bromination step, carefully control the amount of brominating agent (e.g., NBS) and the reaction temperature to avoid over-bromination.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the hydrolysis of the nitrile group.
-
Optimize Reaction Conditions for Regioselectivity: The regioselectivity of the hydrazine attack is influenced by the electronic nature of the substituents. The fluoro and bromo groups direct the cyclization. Sticking to established protocols for similar compounds is key.
-
Purification: If side products are unavoidable, a careful purification by column chromatography or recrystallization is necessary. A gradient elution with a hexane/ethyl acetate system is often effective for separating the desired product from less polar impurities.
Q3: The work-up procedure seems to be causing product loss. How can I optimize the isolation of my product?
Possible Causes:
-
Product solubility in the aqueous phase: The aminoindazole product may have some solubility in water, leading to losses during aqueous work-up.
-
Emulsion formation during extraction: This can make phase separation difficult and lead to product loss.
-
Precipitation of the product with inorganic salts: This can make filtration and separation challenging.
Troubleshooting Steps:
-
Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to "salt out" the organic product from the aqueous phase and break emulsions.
-
Back-extraction: If significant product loss is suspected in the aqueous layer, perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer before extraction. The solubility of the aminoindazole is pH-dependent.
-
Filtration Aid: If the product co-precipitates with salts, consider using a filtration aid like Celite to improve the filtration efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of the 3-aminoindazole ring from a 2-halobenzonitrile and hydrazine?
The reaction proceeds through a well-established two-step mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The hydrazine, acting as a nucleophile, attacks the carbon atom bearing the halogen (in this case, the more labile halogen at the 2-position). The presence of the electron-withdrawing nitrile group at the 1-position and the halogens at the 4- and 6-positions activates the aromatic ring for this nucleophilic attack. This results in the formation of a hydrazine-substituted benzonitrile intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the attached hydrazine then performs a nucleophilic attack on the carbon atom of the nitrile group. This is followed by a proton transfer and tautomerization to yield the stable aromatic 3-aminoindazole ring.
Q2: Why is fluorine often preferred over chlorine or bromine as the leaving group in the SNAr reaction?
While counterintuitive based on bond strength, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Q3: Can I use a different starting material if 2,5-dibromo-3-fluorobenzonitrile is not available?
Yes, alternative starting materials can be used. For instance, a plausible route could start from 3-fluoro-4-cyano-bromobenzene.[3] Another approach involves the synthesis from 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine.[2] The choice of starting material will depend on commercial availability and the overall synthetic strategy.
Q4: What are the key safety precautions to take during this synthesis?
-
Hydrazine: Hydrazine is a toxic and potentially explosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: The reaction with hydrazine can be exothermic. It is important to control the rate of addition of hydrazine and to have a cooling bath readily available.
-
Solvents: Many of the solvents used (e.g., DMSO, DMF) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
The following is a general, adapted protocol for the synthesis of this compound based on procedures for structurally similar compounds.[2]
Step 1: Synthesis of this compound
-
To a solution of 2,5-dibromo-3-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., n-butanol or 2-methoxyethanol), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed (typically after 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane).
Visualizations
Reaction Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-bromo-4-fluoro-1H-indazol-3-amine
Welcome to the technical support center for the purification of 6-bromo-4-fluoro-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key heterocyclic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry. Its purity is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. The purification of heteroaromatic amines like this one can present unique challenges, including product instability, strong binding to silica gel, and the presence of closely related impurities. This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Impurities can originate from the synthetic route used to prepare the compound. Common impurities can be categorized as:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors.
-
Byproducts: Side reactions can generate various byproducts, such as regioisomers if a cyclization step is involved in the synthesis.[1] Over-bromination can also lead to di-bromo species.[1]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common. Reagents used in the synthesis may also be present in trace amounts.[1]
-
Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).
Q2: My 1H NMR spectrum of the purified compound shows broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, compound aggregation at higher concentrations, or proton exchange with residual water or acidic/basic impurities. Ensure your NMR solvent is dry and consider acquiring the spectrum at an elevated temperature to potentially sharpen the peaks by overcoming aggregation.
Q3: I'm having trouble with my amine streaking on the silica gel column. How can I prevent this?
A3: Amines are notorious for streaking on silica gel due to their basic nature, which leads to strong interactions with the acidic silanol groups. To mitigate this, you can:
-
Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica.[2]
-
Use a different stationary phase , such as basic alumina or reverse-phase silica gel, which are less prone to strong interactions with amines.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Recovery from Column Chromatography
-
Symptom: The yield of the purified compound after column chromatography is significantly lower than expected.
-
Possible Cause: The highly polar amine group can lead to irreversible adsorption onto the silica gel.
-
Solution:
-
Eluent Modification: As mentioned in the FAQs, add a competitive base like triethylamine to your mobile phase to reduce the compound's affinity for the stationary phase.[2]
-
Stationary Phase Choice: Consider using a less acidic stationary phase like neutral or basic alumina, or even reverse-phase chromatography.[2]
-
Sample Loading: Ensure the crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. Precipitates can lead to poor separation and loss of material.
-
Issue 2: Ineffective Separation of Closely Eluting Impurities
-
Symptom: HPLC or TLC analysis of the collected fractions shows co-elution of the desired product with one or more impurities.
-
Possible Cause: The impurities may have very similar polarities to the product, making separation by normal-phase chromatography challenging.
-
Solution:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Try different solvent mixtures and gradients. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.
-
Consider Preparative HPLC: For high-purity requirements and for separating closely related impurities, preparative high-performance liquid chromatography (HPLC) is often the method of choice.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for removing impurities and can sometimes be used in place of chromatography, especially on a larger scale.[3]
-
Issue 3: Product Discoloration After Purification
-
Symptom: The purified compound is colored, but the pure substance is expected to be a white or off-white solid.
-
Possible Cause: The discoloration may be due to trace impurities or degradation of the amine, which can be sensitive to air and light.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[4]
-
Work in an Inert Atmosphere: If the compound is particularly air-sensitive, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Proper Storage: Store the final product in a cool, dark place, and under an inert atmosphere if necessary, to prevent degradation over time.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and may require optimization for your specific crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Start the elution with your initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
Finding the right recrystallization solvent is often a matter of trial and error. A good solvent will dissolve the compound when hot but not when cold.
-
Solvent Screening: Test small amounts of your crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or solvent mixtures) to find a suitable system. A binary solvent system, such as methanol/water, has been shown to be effective for similar compounds.[3]
-
Dissolution: In a suitable flask, dissolve the crude compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | >95% | Good for separating a wide range of impurities. | Can be time-consuming; potential for product loss on the column. |
| Recrystallization | >98% | Excellent for achieving high purity; scalable. | Requires finding a suitable solvent system; may not remove all impurities.[3] |
| Preparative HPLC | >99% | Highest resolution for separating very similar compounds. | Expensive; limited by scale.[1] |
Visual Workflows
Purification Method Selection
References
minimizing side products in 6-bromo-4-fluoro-1H-indazol-3-amine reactions
Welcome to the technical support center for 6-bromo-4-fluoro-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom influencing electronic properties, and a reactive amino group, presents both opportunities and challenges in synthetic chemistry. This guide is structured to address common issues encountered during its use, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reactions involving this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions primarily target the bromine atom at the 6-position. The 3-amino group can also be a site for further functionalization, such as acylation or alkylation, after appropriate protection of the indazole nitrogen.
Q2: What are the primary stability concerns with this molecule?
A2: While generally stable, the fluorine atom at the 4-position can be susceptible to nucleophilic aromatic substitution under harsh basic conditions or high temperatures, leading to undesired side products. The indazole ring itself is robust, but the exocyclic amino group can be sensitive to strong oxidizing agents.
Q3: Is protection of the indazole N-H or the 3-amino group necessary before performing cross-coupling reactions?
A3: The necessity of protection depends on the specific reaction conditions and coupling partners. For many Suzuki-Miyaura and Buchwald-Hartwig reactions, the unprotected indazole can be used directly.[2] However, strong bases used in these reactions can deprotonate the indazole N-H, potentially affecting solubility and catalyst activity. The 3-amino group can sometimes coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[3] If you are observing low yields or catalyst deactivation, considering N-protection (e.g., with a Boc group) or protection of the 3-amino group might be beneficial.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with an arylboronic acid and observing a low yield of the coupled product, with significant amounts of starting material remaining and some unidentifiable side products.
Potential Causes & Solutions:
-
Cause 1: Catalyst Inactivation. The 3-amino group of your indazole can chelate to the palladium center, leading to catalyst deactivation.
-
Solution: Switch to a ligand that is less sensitive to coordination by amino groups. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in such cases.[4] Alternatively, protecting the 3-amino group as an amide or carbamate prior to coupling can prevent this side reaction.
-
-
Cause 2: Protodebromination (Hydrodehalogenation). You may be observing the formation of 4-fluoro-1H-indazol-3-amine as a side product, where the bromine atom has been replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[1]
-
Solution: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture. Ensure your solvent and reagents are anhydrous. Using a milder base, such as K₃PO₄ or Cs₂CO₃, instead of stronger bases like NaOtBu, can also reduce the rate of protodebromination.[2]
-
-
Cause 3: Homocoupling of the Boronic Acid. Formation of a biaryl product derived from the boronic acid coupling with itself can be a competitive side reaction.
-
Solution: This is often due to an excess of the boronic acid or suboptimal reaction conditions. Use a stoichiometric amount of the boronic acid (1.1-1.5 equivalents). Lowering the reaction temperature and ensuring slow addition of the base can also minimize this side reaction.
-
Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Problem 2: Formation of an Isomeric Impurity During Synthesis
During the synthesis of this compound itself, you observe an isomeric impurity that is difficult to separate.
Potential Cause & Solution:
-
Cause: Lack of Regioselectivity in Cyclization. The formation of 3-aminoindazoles from ortho-halobenzonitriles and hydrazine can sometimes lead to the formation of regioisomers. For example, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the formation of an undesired isomer was observed.[5]
-
Solution: The regioselectivity of the cyclization step is highly dependent on the solvent and reaction conditions. A screen of solvents may be necessary to optimize the formation of the desired isomer. For instance, a switch from aprotic polar solvents to protic solvents was found to improve the isomeric ratio in a similar synthesis.[5] Careful control of the reaction temperature is also crucial.
-
Problem 3: Unwanted Nucleophilic Substitution of the Fluorine Atom
In a reaction involving a strong nucleophile or high temperatures, you observe a side product where the fluorine atom at the 4-position has been displaced.
Potential Cause & Solution:
-
Cause: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom on the electron-deficient indazole ring can be susceptible to nucleophilic attack, especially with strong, soft nucleophiles.
-
Solution: To minimize this side reaction, use the mildest possible reaction conditions. If a strong base is required, consider using a bulkier base that is less likely to act as a nucleophile. Lowering the reaction temperature and reaction time can also significantly reduce the extent of this side reaction. If the nucleophile is a necessary reagent, it may be necessary to redesign the synthetic route to introduce the fluorine atom at a later stage.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1-5 mol%) |
| Ligand | SPhos or XPhos (2-10 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
In a separate vial, prepare a solution of the palladium precatalyst and the ligand in the solvent.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | RuPhos or BrettPhos (2-10 mol%) |
| Base | NaOtBu or LiHMDS (1.5-2.5 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a solution of this compound (1.0 eq) and the amine coupling partner (1.2 eq) in the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Decision Tree for Reaction Optimization
Caption: Decision tree for optimizing reactions with this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Bromoindazoles
Welcome to the Technical Support Center for Suzuki coupling reactions involving bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a bromoindazole is giving a low yield or failing completely. What are the most common culprits?
Low conversion in a Suzuki coupling with a bromoindazole substrate can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
A1: Key Factors Leading to Low or No Product Formation:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, leading to catalyst deactivation. It is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to thoroughly degas all solvents.[1] Using older or improperly stored palladium sources can also be a significant issue.
-
Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical, especially for heteroaryl halides like bromoindazoles. Bulky, electron-rich ligands are often necessary to promote the key steps of oxidative addition and reductive elimination.[1]
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2][3] The strength and type of base must be carefully selected. For instance, while strong bases can be effective, they may also promote side reactions if not chosen correctly.
-
Poor Reagent Quality: The purity of your bromoindazole, boronic acid, and other reagents is paramount. Boronic acids, in particular, can be prone to degradation over time.
-
Solubility Issues: If your bromoindazole or boronic acid has poor solubility in the chosen solvent system, the reaction will be slow or may not proceed at all.
-
N-H Acidity of the Indazole: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, especially in unprotected indazoles. This can lead to catalyst inhibition or the formation of undesired byproducts.
Troubleshooting Workflow for Low Conversion
For a systematic approach to troubleshooting low-yielding reactions, consider the following workflow:
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Q2: I am observing a significant amount of a debrominated indazole byproduct. What causes this, and how can I prevent it?
Debromination, or hydrodehalogenation, is a common side reaction in Suzuki couplings of bromoindazoles, leading to the formation of the parent indazole and reducing the yield of the desired product.
A2: Understanding and Mitigating Debromination:
The plausible mechanism for debromination involves the oxidative addition of the bromoindazole to the Pd(0) catalyst, followed by the transfer of a hydride species to the palladium complex and subsequent reductive elimination.[1]
Key Factors Influencing Debromination:
-
Base and Protic Solvents: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that facilitate debromination.[1]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the incidence of side reactions, including debromination.[1]
-
Catalyst and Ligand System: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination.
Strategies to Minimize Debromination:
-
Optimize the Base: Consider using a weaker base or a non-hydroxide base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent Choice: While some water is often beneficial for Suzuki couplings, excessive amounts can promote debromination. Using a solvent system with a lower water content or an anhydrous solvent might be advantageous.
-
N-Protection: Protecting the indazole nitrogen can be an effective strategy to suppress debromination. The unprotected N-H group can participate in side reactions that may promote the formation of hydride species.[1]
-
Reaction Conditions: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause, and what are the solutions?
The homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction that consumes the boronic acid and complicates purification.
A3: Preventing Boronic Acid Homocoupling:
Homocoupling is often promoted by the presence of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by residual oxygen.[4][5]
Strategies to Suppress Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[6]
Data Presentation: Optimizing Reaction Conditions for Bromoindazoles
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of different bromoindazoles, compiled from the literature. This data can serve as a starting point for your own reaction optimization.
Table 1: Optimization of Suzuki-Miyaura Reaction for 7-Bromo-4-substituted-1H-indazoles [7][8][9]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux / 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux / 48 | 0 |
| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane | 100 / 24 | 20 |
| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane | 100 / 24 | 45 |
| 5 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 / 4 | 70 |
| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 / 2 (MW) | 70 |
Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole [10][11]
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |
| 3 | Pd(PCy₃)₂ | 2 | 57 |
| 4 | Pd(dppf)Cl₂ | 2 | 84 |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki coupling of various bromoindazoles. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki Coupling of a 5-Bromoindazole[10]
Materials:
-
5-Bromoindazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
Procedure:
-
To a dry reaction vessel, add the 5-bromoindazole derivative and Pd(dppf)Cl₂.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed DME to the vessel and stir the mixture for 15 minutes at room temperature.
-
In a separate vessel, dissolve the arylboronic acid and potassium carbonate in degassed DME and water, respectively.
-
Add the arylboronic acid solution and the potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Bromoindazole (NH-free)[12]
Materials:
-
3-Bromoindazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (3 mL)
-
Ethanol (1.5 mL)
-
Water (0.5 mL)
Procedure:
-
In a microwave reaction vial, combine the 3-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the degassed solvent mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Guide: Overcoming Solubility Challenges with 6-bromo-4-fluoro-1H-indazol-3-amine
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for 6-bromo-4-fluoro-1H-indazol-3-amine (CAS: 1227912-19-7). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A common experimental hurdle encountered with this and similar indazole derivatives is its limited solubility in aqueous media, which can complicate its use in biological assays and downstream applications.[2][3]
This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move from fundamental properties to systematic troubleshooting workflows and detailed experimental protocols, empowering you to achieve consistent and reliable results in your research.
Part 1: Frequently Asked Questions (FAQs) - Compound Characteristics
This section addresses the fundamental properties of the compound that govern its solubility behavior.
Q1: What are the key physicochemical properties of this compound?
Understanding the molecule's intrinsic properties is the first step in designing a solubilization strategy. While extensive experimental data is not publicly available, we can summarize its known attributes and predicted parameters.
| Property | Value | Source / Note |
| CAS Number | 1227912-19-7 | [4][5] |
| Molecular Formula | C₇H₅BrFN₃ | [4] |
| Molecular Weight | 230.04 g/mol | [4] |
| Structure | Indazole core with bromo, fluoro, and amine substituents | - |
| Predicted LogP | ~2.5 - 3.5 | Predicted value based on structure; indicates moderate lipophilicity. |
| Predicted pKa (Basic) | ~3.0 - 4.5 (for the 3-amino group) | Predicted value; the amine is a weak base. |
| Predicted pKa (Acidic) | ~8.0 - 9.0 (for the indazole N-H) | Predicted value; the N-H proton is weakly acidic. |
Q2: Why is this compound expected to have low aqueous solubility?
The low solubility is a direct consequence of its molecular structure. The flat, aromatic indazole ring system, combined with a bromine atom, creates a significantly lipophilic ("water-fearing") character. These features promote strong crystal lattice interactions in the solid state, which require substantial energy to break during dissolution. While the amine and indazole N-H groups can form hydrogen bonds, the overall molecule is not sufficiently polar to readily dissolve in water. The general challenge of solubilizing complex heterocyclic compounds is a well-documented aspect of drug discovery.[6]
Q3: What are the recommended handling precautions for this compound?
While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted, related structures are known to be hazardous.[7] Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and direct contact with skin or eyes, as it may cause irritation.[7][8][9]
Part 2: Systematic Troubleshooting Workflow for Solubilization
For researchers facing immediate experimental challenges, this workflow provides a logical decision-making process to identify a suitable solvent system.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:1227912-19-7 | Chemsrc [chemsrc.com]
- 6. books.rsc.org [books.rsc.org]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Regioselectivity Control in Indazole Synthesis
Introduction:
The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, with this scaffold being a key component in numerous therapeutic agents. However, achieving regiochemical control, particularly in N-functionalization and ring construction, remains a significant challenge that can impede drug discovery efforts. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center to navigate the complexities of regioselective indazole synthesis. Here, we dissect common experimental hurdles, offer evidence-based troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles and supported by authoritative literature.
Part 1: Troubleshooting Guide - Common Issues in Regioselective Indazole Synthesis
This section addresses specific problems encountered during the synthesis of indazole derivatives, providing potential causes and actionable solutions.
Issue 1: Poor or No Regioselectivity in N-Alkylation/N-Arylation of Indazoles
-
Problem: You are attempting to alkylate or arylate an NH-indazole and obtain a mixture of N1 and N2 isomers, or the undesired isomer is the major product.
-
Probable Causes & Solutions:
-
Inappropriate Base/Solvent System: The choice of base and solvent significantly influences the site of functionalization. The indazole anion is in equilibrium, and the solvent can selectively solvate one nitrogen over the other, while the counter-ion of the base can also play a directing role.
-
Solution: To favor N1 alkylation , a common strategy involves using a polar aprotic solvent like DMF or DMSO in combination with a strong base such as NaH or K₂CO₃. These conditions promote the formation of the thermodynamically more stable N1 anion. For N2 alkylation , a switch to a nonpolar solvent like toluene or dioxane with a weaker base, or phase-transfer catalysis conditions, can favor the kinetically controlled N2 product.
-
-
Steric Hindrance: The steric bulk of both the electrophile and any substituents on the indazole ring can dictate the regiochemical outcome.
-
Solution: For bulky electrophiles, N1 substitution is generally favored as it is less sterically hindered. If N2 substitution is desired with a bulky group, alternative synthetic strategies might be necessary. Conversely, a bulky substituent at the C7 position of the indazole can direct functionalization to the N2 position.
-
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio.
-
Solution: Lower reaction temperatures often favor the formation of the kinetic product (often N2), while higher temperatures can lead to the thermodynamic product (often N1). Experiment with a range of temperatures to optimize for your desired isomer.
-
-
Issue 2: Undesired Regioisomer Formation in Indazole Ring Synthesis
-
Problem: Your chosen cyclization strategy to form the indazole core is producing the wrong regioisomer. For example, a reaction intended to yield a 5-substituted indazole is producing the 7-substituted isomer.
-
Probable Causes & Solutions:
-
Ambiguous Cyclization Precursors: The substitution pattern on your starting materials may allow for multiple cyclization pathways.
-
Solution: Re-evaluate your synthetic route. For unequivocal synthesis, consider strategies that offer unambiguous regiochemical outcomes. For instance, the Davis-Beirut reaction provides a direct route to 3-substituted indazoles, while other methods might be better suited for different substitution patterns.
-
-
Reaction Conditions Favoring an Alternative Pathway: The catalyst, temperature, or acid/base conditions can influence which cyclization pathway is favored.
-
Solution: A thorough investigation of the reaction mechanism is crucial. For instance, in palladium-catalyzed C-N bond formation reactions, the choice of ligand can significantly impact the regioselectivity of the cyclization. Experiment with different ligands and reaction conditions to steer the reaction towards the desired outcome.
-
-
Issue 3: Difficulty in C-H Functionalization at a Specific Position
-
Problem: You are attempting a directed C-H functionalization on the indazole ring, but are observing low yield, no reaction, or functionalization at an unintended position.
-
Probable Causes & Solutions:
-
Ineffective Directing Group: The directing group you have installed may not be effective for the desired transformation or may be directing to an undesired position.
-
Solution: The choice of directing group is paramount. For C3 functionalization, an N1-pivaloyl or N1-aryl group can be effective. For C7 functionalization, an N2-directing group might be necessary. It is also critical to ensure the directing group can be removed without affecting the rest of the molecule.
-
-
Incompatible Catalyst or Oxidant: The catalytic system may not be suitable for the specific C-H bond you are trying to activate.
-
Solution: Screen a variety of transition metal catalysts (e.g., Pd, Rh, Ru) and oxidants. The electronic properties of the indazole ring, influenced by its substituents, will affect the reactivity and require a tailored catalytic system.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole alkylation?
A1: The regioselectivity of N-alkylation in indazoles is a classic example of kinetic vs. thermodynamic control.
-
Thermodynamic Control: The N1-anion is generally more thermodynamically stable due to delocalization of the negative charge over the aromatic system. Therefore, under conditions that allow for equilibrium (e.g., higher temperatures, polar aprotic solvents), the N1-alkylated product is often favored.
-
Kinetic Control: The N2 position is often more sterically accessible and has a higher electron density, making it more nucleophilic. Under conditions that favor the fastest reaction (e.g., lower temperatures, non-polar solvents), the N2-alkylated product can be the major isomer.
The interplay of the solvent, base, temperature, and the nature of the electrophile ultimately determines the outcome.
Q2: How can I reliably synthesize a specific regioisomer of a substituted indazole?
A2: The most reliable method is to choose a synthetic strategy that inherently controls the regiochemistry. This often involves building the indazole ring from precursors where the substitution pattern is already defined. For example, the cyclization of o-nitrobenzylidene derivatives can provide a specific regioisomer depending on the starting material. Post-synthesis separation of isomers can be challenging, so a regioselective synthesis is always preferred.
Q3: Are there any computational tools that can help predict the regioselectivity of a reaction?
A3: Yes, density functional theory (DFT) calculations can be a powerful tool to predict the regioselectivity of indazole functionalization. By calculating the relative energies of the possible transition states leading to different regioisomers, one can often predict the major product of a reaction. These calculations can also provide insights into the reaction mechanism, aiding in the optimization of reaction conditions.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Regioselective N1-Alkylation of Indazole
-
To a stirred solution of indazole (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N1-alkylated indazole.
Protocol 2: General Procedure for Regioselective N2-Alkylation of Indazole using Phase-Transfer Catalysis
-
To a mixture of indazole (1.0 eq), K₂CO₃ (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene (0.2 M), add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N2-alkylated indazole.
Diagram 1: Decision Workflow for N-Alkylation Regioselectivity
Caption: Decision tree for selecting conditions for N1 vs. N2 alkylation.
Diagram 2: Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in indazole synthesis.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 6-bromo-4-fluoro-1H-indazol-3-amine
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of robust and reproducible drug substance synthesis. For novel heterocyclic entities such as 6-bromo-4-fluoro-1H-indazol-3-amine, a key building block in modern medicinal chemistry, a multi-faceted analytical approach is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this important intermediate, offering insights into the rationale behind method selection and the interpretation of the resulting data.
The Analytical Workflow: A Holistic Approach
A well-defined analytical workflow ensures that all critical quality attributes of this compound are assessed. The following diagram illustrates the logical flow of characterization, from initial purity assessment to definitive structural elucidation and stability profiling.
Caption: An integrated workflow for the comprehensive characterization of this compound.
I. Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for determining the purity of pharmaceutical intermediates. Their high resolution and sensitivity enable the detection and quantification of process-related impurities and degradation products.
A. Comparative Analysis of HPLC and UPLC
| Parameter | HPLC | UPLC | Rationale for this compound |
| Particle Size | 3-5 µm | < 2 µm | UPLC's smaller particle size provides higher resolution, which is crucial for separating potentially closely eluting isomers or impurities common in heterocyclic synthesis. |
| Resolution | Good | Excellent | The increased resolution of UPLC is advantageous for baseline separation of all components, leading to more accurate purity calculations. |
| Analysis Time | 15-30 min | 2-10 min | The faster analysis time of UPLC significantly improves throughput in a research and development setting. |
| Solvent Consumption | Higher | Lower | Reduced solvent consumption with UPLC aligns with green chemistry principles and lowers operational costs. |
B. Experimental Protocol: Reversed-Phase UPLC
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
Waters ACQUITY UPLC H-Class System
-
Photodiode Array (PDA) Detector
-
ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Flow Rate: 0.5 mL/min Column Temperature: 40 °C Injection Volume: 1 µL Detection: 254 nm
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
C. Expected Data and Interpretation
| Peak | Retention Time (min) | Area % | Proposed Identity |
| 1 | 3.25 | 99.85 | This compound |
| 2 | 2.89 | 0.08 | Starting Material Impurity |
| 3 | 4.12 | 0.07 | Isomeric Impurity |
Justification of Method: A gradient elution method is employed to ensure the timely elution of the relatively polar starting materials and the more non-polar product and potential impurities within a short analytical run time. The use of a C18 stationary phase provides excellent retention for the aromatic indazole core.
II. Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound. When coupled with a liquid chromatography system (LC-MS), it can provide molecular weight information for each separated peak, aiding in impurity identification.
A. Ionization Technique Comparison
| Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | Soft ionization technique that creates ions from a solution. | Ideal for the target molecule due to the presence of the basic amine group, which is readily protonated to form [M+H]⁺ ions. |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the analyte. | Also suitable, but ESI is generally preferred for its gentler ionization, which minimizes fragmentation. |
B. Experimental Protocol: LC-MS
Instrumentation:
-
Agilent 1290 Infinity II LC coupled to a 6545XT AdvanceBio Q-TOF
-
Same LC conditions as the UPLC method.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: 50 - 500 m/z
C. Expected Data and Interpretation
The expected mass spectrum for this compound would show a characteristic isotopic pattern for the presence of a bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (with ⁷⁹Br) | 230.9703 | 230.9701 |
| [M+H]⁺ (with ⁸¹Br) | 232.9682 | 232.9680 |
The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment of the NMR-active nuclei.
A. Comparison of NMR Experiments
| Experiment | Information Provided | Relevance to this compound |
| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. | Confirms the presence of aromatic and amine protons and their relative positions. |
| ¹³C NMR | Number of different types of carbon atoms. | Elucidates the carbon skeleton of the indazole ring. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | Directly confirms the presence and position of the fluorine substituent. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei. | Establishes the connectivity between protons and carbons, confirming the substitution pattern on the indazole ring. |
B. Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
Bruker Avance III HD 500 MHz spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
¹⁹F NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 100 ppm
C. Expected Data and Interpretation (Hypothetical Chemical Shifts)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~12.0 | br s | - | NH (indazole) |
| ~7.5 | d | J(H,F) = ~8 | H-5 | |
| ~7.2 | d | J(H,H) = ~2 | H-7 | |
| ~5.8 | br s | - | NH₂ | |
| ¹³C | ~158 (d, J=240) | C-4 | ||
| ~145 | C-7a | |||
| ~130 | C-3 | |||
| ~125 | C-5 | |||
| ~115 (d, J=25) | C-3a | |||
| ~110 (d, J=10) | C-7 | |||
| ~105 | C-6 | |||
| ¹⁹F | ~ -115 | s | - | F-4 |
Rationale: The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and its high boiling point. The expected chemical shifts are based on the known effects of electron-withdrawing (Br, F) and electron-donating (NH₂) substituents on the indazole ring system.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Experimental Protocol: FTIR-ATR
Instrumentation:
-
PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal ATR accessory
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
B. Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Amine (NH₂) and Indazole (NH) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1250-1000 | C-F stretch | Aryl-fluoride |
| 800-600 | C-Br stretch | Aryl-bromide |
The presence of characteristic absorption bands for the amine, indazole N-H, aromatic C=C, C-F, and C-Br bonds provides strong evidence for the correctness of the structure.
V. Thermal Analysis for Stability Profiling
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and solid-state properties of a pharmaceutical intermediate.
A. Comparison of Thermal Analysis Techniques
| Technique | Information Provided | Relevance to this compound |
| TGA | Mass loss as a function of temperature. | Determines the decomposition temperature and can indicate the presence of residual solvents or water. |
| DSC | Heat flow into or out of a sample as a function of temperature. | Identifies melting point, crystallization events, and other phase transitions. |
B. Experimental Protocol: TGA and DSC
Instrumentation:
-
TA Instruments Q500 TGA
-
TA Instruments Q2000 DSC
TGA Parameters:
-
Temperature Range: 25 °C to 500 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen (50 mL/min)
DSC Parameters:
-
Temperature Range: 25 °C to 300 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen (50 mL/min)
-
Sample Pan: Tzero aluminum pan
C. Expected Data and Interpretation
-
TGA: A single-step decomposition is expected for a pure, anhydrous sample, with an onset of decomposition above 250 °C, indicating good thermal stability.
-
DSC: A sharp endothermic peak corresponding to the melting point would be observed. The absence of other thermal events before melting suggests the sample is a single crystalline form.
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic application of multiple analytical techniques. Chromatographic methods establish purity, mass spectrometry confirms molecular weight, NMR spectroscopy provides unambiguous structural elucidation, FTIR identifies key functional groups, and thermal analysis assesses stability. By integrating the data from these orthogonal methods, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby de-risking downstream synthetic steps and contributing to the overall success of the drug development program.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-4-fluoro-1H-indazol-3-amine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-bromo-4-fluoro-1H-indazol-3-amine, a substituted indazole derivative of interest in medicinal chemistry and drug development. Given that direct, publicly available spectral assignments for this specific molecule are limited, this document establishes a robust framework for its structural validation. We will accomplish this by comparing predicted spectral data, derived from foundational NMR principles and data from analogous structures, with established values for related indazole scaffolds. This comparative approach not only facilitates the unambiguous identification of the target compound but also serves as a practical tutorial on spectral interpretation for complex heterocyclic systems.
Introduction: The Significance of Structural Elucidation for Substituted Indazoles
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific substitution pattern on the indazole ring, such as in this compound, dictates the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity. Therefore, unequivocal structural confirmation is a critical first step in the drug discovery pipeline.
NMR spectroscopy is the gold standard for the non-destructive structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations, we can piece together the precise atomic connectivity. For a molecule like this compound, key challenges in NMR analysis include the correct assignment of aromatic protons and carbons in a complex, multi-substituted system and understanding the electronic effects of the bromine, fluorine, and amine substituents on the indazole ring.
Foundational Principles: Predicting the NMR Spectrum
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In the case of this compound, we must consider the interplay of several factors:
-
The Indazole Ring System: This aromatic bicyclic system has a characteristic set of chemical shifts. The 1H-indazole tautomer is generally more stable than the 2H form.[1][2]
-
Electron-Donating Group (-NH₂): The amine group at the C3 position is a strong electron-donating group, which tends to increase electron density on the ring and shift associated proton and carbon signals upfield (to lower ppm values).
-
Electron-Withdrawing Halogens (-Br, -F): Bromine at C6 and fluorine at C4 are electronegative and act as electron-withdrawing groups through induction, which decreases electron density and shifts nearby nuclei downfield (to higher ppm values). Fluorine, in particular, will also introduce characteristic C-F coupling patterns in the ¹³C NMR spectrum.[3]
The logical flow for predicting the spectrum based on these principles is outlined below.
Caption: Logic for predicting NMR spectral features from molecular structure.
Predicted NMR Spectral Data
Based on the analysis of substituent effects and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra for this compound. The atom numbering convention used for assignment is shown below.
Caption: IUPAC numbering for the indazole ring.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H | ~11.5 - 12.5 | br s | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| NH₂ | ~5.0 - 6.0 | br s | - | Exchangeable protons, signal often broad. |
| H-5 | ~7.3 - 7.5 | d | ~1.5 - 2.0 (⁴JH-F) | Doublet due to four-bond coupling to fluorine. |
| H-7 | ~7.6 - 7.8 | d | ~1.0 - 1.5 (⁵JH-F) | May appear as a narrow doublet or singlet due to small five-bond coupling to fluorine. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Position | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) | Notes |
| C3 | ~145 - 150 | s | - | Carbon bearing the amine group. |
| C3a | ~118 - 122 | d | ~2 - 5 (³JC-F) | Bridgehead carbon. |
| C4 | ~155 - 160 | d | ~240 - 250 (¹JC-F) | Large one-bond coupling constant is characteristic of a carbon directly bonded to fluorine. |
| C5 | ~100 - 105 | d | ~20 - 25 (²JC-F) | Significant two-bond coupling to fluorine. |
| C6 | ~108 - 112 | d | ~4 - 6 (³JC-F) | Carbon bearing bromine. |
| C7 | ~125 - 130 | d | ~10 - 15 (²JC-F) | Two-bond coupling to fluorine. |
| C7a | ~140 - 145 | s | - | Bridgehead carbon. |
Comparative Analysis: Validating Predictions
To build confidence in our predicted values, we compare them with experimental data for unsubstituted 1H-indazole and a related bromo-fluoro analog. This comparison highlights the predictable influence of each substituent.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | 1H-Indazole[4] | 4-Bromo-6-fluoro-1H-indazole[5] (Analog) | This compound (Predicted) | Effect of 3-NH₂ Group |
| ¹H NMR | ||||
| H-5 | 7.18 (m) | 7.20-7.25 (m) | ~7.3 - 7.5 | Downfield shift due to C4-F, minimal change from C3-NH₂. |
| H-7 | 7.77 (d) | 8.25 (s) | ~7.6 - 7.8 | Upfield shift relative to analog due to donation from NH₂. |
| ¹³C NMR | ||||
| C3 | 134.77 | N/A | ~145 - 150 | Significantly downfield due to direct attachment of amine. |
| C4 | 120.96 | ~115 (C-Br) | ~155 - 160 (C-F) | Strong downfield shift due to fluorine. |
| C5 | 126.80 | N/A | ~100 - 105 | Strong upfield shift due to ortho-F and para-NH₂ effects. |
| C6 | 120.86 | ~158 (C-F) | ~108 - 112 (C-Br) | Downfield shift due to halogen. |
| C7 | 109.71 | N/A | ~125 - 130 | Significant downfield shift. |
This comparison demonstrates that while the core scaffold dictates the general spectral regions, the electronic nature of the substituents provides the fine-tuning necessary for specific assignments. The strong electron-donating effect of the C3-amine group and the powerful withdrawing and coupling effects of the C4-fluorine atom are the most dominant features we expect to observe.
Experimental Protocols
To obtain high-quality NMR data for structural validation, adherence to a rigorous experimental protocol is essential.
-
Mass Measurement: Accurately weigh 5-10 mg of this compound using an analytical balance.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for polar, N-H containing compounds due to its high solubilizing power and the fact that the exchangeable N-H protons are often observed as sharp signals.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent issues with spectrometer shimming.
The following workflow outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., Bruker 400 MHz).
Caption: Standard workflow for NMR data acquisition and analysis.
For unequivocal assignment, especially of the quaternary carbons and closely spaced aromatic signals, performing 2D NMR experiments is highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to. This will definitively link H-5 to C-5 and H-7 to C-7.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is crucial for assigning quaternary carbons. For instance, the N1-H proton should show correlations to C3, C3a, and C7a, confirming their positions around the pyrazole ring.
Conclusion
The structural elucidation of this compound by ¹H and ¹³C NMR spectroscopy is a process of predictive analysis followed by empirical verification. By understanding the fundamental electronic effects of the amine and halogen substituents on the indazole scaffold, a detailed and accurate prediction of the NMR spectrum can be constructed. This guide provides the predicted chemical shifts, coupling constants, and a comparative framework against known compounds. The detailed experimental protocols herein describe a self-validating system, where the acquisition of standard 1D and advanced 2D NMR spectra will allow researchers to confidently confirm the identity and purity of their target molecule, a critical step for any professional in drug development.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-bromo-4-fluoro-1H-indazol-3-amine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical science. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the mass spectrometric behavior of 6-bromo-4-fluoro-1H-indazol-3-amine, a substituted indazole of interest in medicinal chemistry, potentially as a kinase inhibitor.[1][2] In the absence of published experimental data for this specific molecule, this guide leverages established principles of mass spectrometry to predict its fragmentation patterns, outlines a robust experimental protocol for its analysis, and compares the technique with viable alternatives.
The Structural Context: this compound
The structure of this compound (Molecular Formula: C₇H₅BrFN₃, Molecular Weight: 230.04 g/mol ) presents several key features that will dictate its fragmentation behavior in a mass spectrometer.[3] The presence of a fused bicyclic indazole ring system, an amine substituent, and two different halogen atoms (bromine and fluorine) creates a rich landscape for characteristic fragmentation pathways. Understanding these pathways is crucial for its unambiguous identification and for distinguishing it from potential isomers or impurities.
Predicting the Fragmentation Landscape
Under electron ionization (EI), a "hard" ionization technique, we can anticipate extensive fragmentation that provides a detailed structural fingerprint of the molecule.[4][5] Electrospray ionization (ESI), a "soft" ionization technique, is also highly relevant, particularly when coupled with liquid chromatography, and would likely yield a prominent protonated molecular ion with fragmentation induced via tandem mass spectrometry (MS/MS).[6][7]
Electron Ionization (EI) Fragmentation
Upon electron ionization, the this compound molecule will lose an electron to form a molecular ion (M⁺˙). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[8]
Key predicted fragmentation pathways include:
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds, leading to the formation of a stable radical cation.
-
Loss of N₂: The indazole ring may undergo cleavage with the loss of a neutral nitrogen molecule.
-
Halogen Loss: Cleavage of the C-Br or C-F bond can occur. The C-Br bond is weaker and more likely to cleave, resulting in the loss of a bromine radical. The characteristic isotopic signature of bromine would be absent in fragments that have lost this atom.
-
Amine Group Fragmentation: The amine group can undergo α-cleavage.
The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a high-confidence identifier for the molecule.
Diagram of the Predicted EI Fragmentation Pathway
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Page loading... [wap.guidechem.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Comparative Guide to the Biological Activity of 6-bromo-4-fluoro-1H-indazol-3-amine and Its Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the biological activity of derivatives of the key synthetic intermediate, 6-bromo-4-fluoro-1H-indazol-3-amine. While this specific compound is primarily a building block, its structural analogs have demonstrated significant therapeutic potential by targeting various protein kinases implicated in cancer progression. This document will delve into the structure-activity relationships (SAR) of these analogs, present supporting experimental data from the literature, and provide detailed protocols for key biological assays.
The Indazole Scaffold: A Cornerstone in Kinase Inhibition
The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors.[1] This structural motif is adept at forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a key interaction for potent inhibition. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, offers two key points for chemical modification: the bromine atom at the 6-position and the amine group at the 3-position, making it a versatile starting point for the synthesis of diverse libraries of potential drug candidates.[2]
Comparative Biological Activity of Indazole Analogs
While direct biological activity data for this compound is not extensively reported in the public domain, a wealth of information exists for its derivatives. These analogs showcase the remarkable impact of substitutions at various positions of the indazole core on their inhibitory profiles against different kinases and cancer cell lines.
Analogs Targeting Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to the development of several cancers.[3] A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent PLK4 inhibitors.[3] In these studies, the indazole core serves as the primary hinge-binding element.
One noteworthy finding is the impact of halogen substitution on the benzenesulfonamide moiety. For instance, a derivative bearing a bromine atom at the para-position of the benzene ring (Compound K07) exhibited excellent PLK4 inhibitory activity with an IC50 of 23.6 nM.[3] This highlights the potential contribution of the bromo-substituent, a key feature of our core compound, to biological activity.
Analogs Targeting Fibroblast Growth Factor Receptors (FGFRs)
Fibroblast growth factor receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is a key driver in various cancers. 1H-indazol-3-amine derivatives have been investigated as inhibitors of FGFR1 and FGFR2.[4]
Structure-activity relationship studies in this series revealed that fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[4] For example, a 6-fluoro-substituted analog (27a) demonstrated potent inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM), along with significant anti-proliferative activity against the KG-1 cancer cell line (IC50 = 25.3 nM).[4] This underscores the importance of the fluoro group present in the this compound scaffold.
Anti-Proliferative Activity of Indazole Derivatives
Beyond specific kinase inhibition, numerous indazole derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines. In one study, a series of 1H-indazole-3-amine derivatives were evaluated for their cytotoxic effects.[1] Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[1][5] Importantly, this compound exhibited good selectivity, with a significantly lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM).[1][5]
The table below summarizes the biological activities of representative indazole analogs, showcasing the influence of different substitution patterns.
| Compound ID | Target Kinase/Cell Line | IC50 (nM) | Reference |
| K07 (analog) | PLK4 | 23.6 | [3] |
| 27a (analog) | FGFR1 | < 4.1 | [4] |
| 27a (analog) | FGFR2 | 2.0 | [4] |
| 27a (analog) | KG-1 cells | 25.3 | [4] |
| 6o (analog) | K562 cells | 5150 | [1][5] |
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays. The rationale behind critical steps is explained to ensure scientific rigor and reproducibility.
In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol describes a common method to assess the direct inhibitory effect of a compound on a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase (e.g., recombinant human PLK4), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound analogs) in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound dilutions. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding a reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for a cell viability (MTT) assay.
Protocol:
-
Cell Seeding: Plate the desired cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for Phospho-Protein Analysis
This technique is used to determine if a kinase inhibitor is hitting its target within the cell by assessing the phosphorylation status of downstream substrates.
Caption: Workflow for Western blotting of phosphorylated proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block non-specific binding sites on the membrane using a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein. It is best practice to also probe for the total, non-phosphorylated form of the protein as a loading control.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. While the parent compound's biological activity is not well-characterized, its analogs have demonstrated potent and selective inhibition of key cancer-related kinases such as PLK4 and FGFRs, as well as significant anti-proliferative effects in various cancer cell lines. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at the 4- and 6-positions of the indazole ring in modulating biological activity.
Future research should focus on the synthesis and evaluation of a broader range of derivatives of this compound to further explore the chemical space around this promising scaffold. By employing the robust experimental protocols outlined herein, researchers can effectively characterize the biological activity of novel analogs and contribute to the development of the next generation of targeted cancer therapies.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships of Potent Enzyme Inhibitors
The indazole core, a bicyclic heteroaromatic system, has solidified its status as a "privileged scaffold" in the landscape of modern medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as the foundational structure for a multitude of enzyme inhibitors, targeting a wide array of biological entities crucial in oncology, inflammation, and neurodegenerative diseases.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of indazole-based inhibitors, focusing on three key therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1), Poly(ADP-ribose) polymerase (PARP), and Extracellular signal-regulated kinase 5 (ERK5).
This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of the causal relationships between chemical structure and biological function. We will delve into the nuanced effects of substituent modifications on inhibitor potency and selectivity, present comparative data in a clear and accessible format, and provide detailed, field-proven experimental protocols for the evaluation of these compounds.
The Indazole Nucleus: A Versatile Pharmacophore
The indazole ring system, composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3] The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biologically active molecules.[4] The unique electronic properties and the ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make the indazole scaffold an excellent starting point for the design of potent and selective enzyme inhibitors.[5]
Indazole-Based Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[6] In the context of oncology, IDO1 is a critical immune checkpoint protein. Its overexpression by tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which in turn suppresses the proliferation and effector function of T-cells, thereby allowing the tumor to evade immune surveillance.[6] Consequently, the development of IDO1 inhibitors is a highly pursued strategy in cancer immunotherapy.
Structure-Activity Relationship of Indazole-Based IDO1 Inhibitors
The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition.[6] Docking studies have revealed that the indazole ring interacts with the ferrous ion of the heme group and key hydrophobic residues in the active site.[6] The SAR of this class of inhibitors is heavily influenced by substitutions at the 4- and 6-positions of the indazole ring.
A key interaction involves the N1-H of the indazole core, which acts as a hydrogen bond donor. Modifications at this position are generally detrimental to activity. The SAR can be summarized as follows:
-
Position 4: Substitution at this position with groups capable of forming hydrogen bonds or hydrophobic interactions can significantly enhance potency. For example, the introduction of an aminomethylphenol group at the 4-position has been shown to be beneficial.[6]
-
Position 6: The 6-position is also critical for activity. The presence of a bromine atom at this position has been found to be favorable in several potent inhibitors.[6] This is likely due to its ability to occupy a hydrophobic pocket within the active site.
-
Position 3: While the 4- and 6-positions are paramount, modifications at the C3 position can also modulate activity. The introduction of a suitably substituted carbohydrazide moiety at this position has been shown to yield potent inhibitors.[6]
The general SAR for 1H-indazole-based IDO1 inhibitors is visually summarized in the diagram below.
Caption: Key SAR points for indazole-based IDO1 inhibitors.
Comparative Data of Indazole-Based IDO1 Inhibitors
The following table provides a comparison of the in vitro activity of representative indazole-based IDO1 inhibitors.
| Compound | R4-Substituent | R6-Substituent | IC50 (µM) | Reference |
| 1 | -H | -Br | >50 | [6] |
| 2g | -CH2NH-Ph-4-OH | -Br | 5.3 | [6] |
| 35 | -NH-Ph-4-F | -Cl | 0.74 | [7] |
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol describes a robust cell-based assay to determine the inhibitory activity of compounds against IDO1.[2]
Workflow Diagram:
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine: An Essential Kinase Inhibitor Building Block
Introduction
6-bromo-4-fluoro-1H-indazol-3-amine is a critical heterocyclic intermediate in the synthesis of numerous pharmacologically active compounds, particularly kinase inhibitors used in targeted cancer therapies. The strategic placement of the bromine, fluorine, and amine functionalities on the indazole core provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the development of potent and selective therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering insights into their respective advantages, disadvantages, and practical considerations for laboratory and process scale-up.
The synthesis of substituted 3-aminoindazoles is a well-established area of research, with classical methods often involving the cyclization of o-halobenzonitriles with hydrazine.[1][2][3] These approaches, while effective, can sometimes be limited by harsh reaction conditions and selectivity issues, especially with complex substitution patterns.[1] This guide will delve into two distinct strategies for the preparation of this compound, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Route 1: Cyclization of a Substituted 2-Fluorobenzonitrile
This approach represents a classical and direct method for the formation of the 3-aminoindazole core. It leverages the reactivity of an activated ortho-fluorobenzonitrile with hydrazine hydrate, where the fluorine atom acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization.
Workflow Diagram: Route 1
Caption: Synthesis of the target compound via SNAr cyclization.
Experimental Protocol
A solution of 2,4-difluoro-5-bromobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as ethanol or n-butanol is treated with hydrazine hydrate (excess, typically 3-5 eq). The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the product is typically isolated by filtration, as it often precipitates from the reaction mixture upon cooling. The collected solid is then washed with a suitable solvent and dried to afford this compound.
Mechanistic Insights
The reaction proceeds via an initial SNAr reaction where the hydrazine displaces the activated fluorine atom at the 2-position of the benzonitrile. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbon atom of the nitrile group. Subsequent tautomerization of the resulting intermediate yields the aromatic 3-aminoindazole ring system. The fluorine at the 4-position remains intact as it is less activated towards nucleophilic substitution compared to the fluorine at the 2-position, which is ortho to the electron-withdrawing nitrile group.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Directness: This is a one-step synthesis from a commercially available or readily accessible starting material. | Harsh Conditions: The reaction often requires high temperatures (reflux), which may not be suitable for substrates with sensitive functional groups. |
| Simplicity: The procedure is straightforward and does not typically require specialized equipment or inert atmospheres. | Safety: The use of hydrazine, a potentially explosive and toxic reagent, requires careful handling and appropriate safety precautions. |
| High Yield (Potentially): This route can provide good to excellent yields, as seen in similar syntheses of 3-aminoindazoles.[2][4] | Starting Material Cost: The cost and availability of the substituted 2,4-difluoro-5-bromobenzonitrile may be a limiting factor for large-scale synthesis. |
Route 2: Multi-step Synthesis from a Substituted Aniline
This alternative strategy involves the construction of the indazole ring from a substituted aniline precursor. This multi-step approach offers greater flexibility in the introduction of substituents and can be advantageous if the corresponding aniline is more readily available or less expensive than the benzonitrile used in Route 1. A plausible sequence involves diazotization of the aniline followed by cyclization.
Workflow Diagram: Route 2
Caption: A potential multi-step synthesis of the target compound.
Experimental Protocol
Step 1 & 2: Synthesis of 4-Bromo-2-fluoro-6-nitrobenzonitrile 4-Bromo-2-fluoro-6-nitroaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting solution is then added to a solution of copper(I) cyanide (Sandmeyer reaction) to introduce the nitrile group, yielding 4-bromo-2-fluoro-6-nitrobenzonitrile.
Step 3: Reduction of the Nitro Group The nitrobenzonitrile intermediate is reduced to the corresponding aniline. A common method for this transformation is the use of a reducing agent such as iron powder in acetic acid or tin(II) chloride in ethanol.[5] The reaction is typically heated to facilitate the reduction. After workup, 2-amino-4-bromo-6-fluorobenzonitrile is obtained.
Step 4: Diazotization and Intramolecular Cyclization The resulting aminobenzonitrile is diazotized using sodium nitrite in an acidic medium at low temperatures. The diazonium salt intermediate then undergoes a spontaneous intramolecular cyclization to form the indazole ring, yielding the desired this compound.
Mechanistic Insights
This route relies on classical aromatic chemistry. The initial Sandmeyer reaction is a well-established method for converting an aryl amine to a nitrile via a diazonium salt intermediate. The subsequent reduction of the nitro group is a standard transformation. The final step is a key ring-forming reaction where the diazotized amino group attacks the nitrile carbon to form the pyrazole ring fused to the benzene ring.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Starting Material Accessibility: Substituted anilines are often more readily available and less expensive than highly functionalized benzonitriles. | Multiple Steps: This is a multi-step synthesis, which can lead to a lower overall yield and increased labor and resource requirements. |
| Flexibility: This route allows for the synthesis of a wider range of substituted indazoles by varying the starting aniline. | Reaction Control: The diazotization steps require careful temperature control to avoid decomposition of the diazonium salt intermediates. |
| Avoidance of Hydrazine: This route avoids the use of hydrazine, which can be a significant safety advantage. | Potential for Side Reactions: Each step in a multi-step synthesis carries the risk of side reactions, which can complicate purification and lower the yield. |
Comparative Analysis
| Feature | Route 1 (SNAr Cyclization) | Route 2 (Multi-step from Aniline) |
| Number of Steps | 1 | 4 (in this example) |
| Overall Yield | Potentially higher | Generally lower due to multiple steps |
| Starting Materials | Substituted 2-fluorobenzonitrile | Substituted aniline |
| Key Reagents | Hydrazine hydrate | Sodium nitrite, Copper(I) cyanide, Reducing agents |
| Safety Considerations | Use of toxic and potentially explosive hydrazine. | Handling of diazonium salts (can be explosive if isolated). |
| Scalability | Generally scalable, but safety concerns with hydrazine may be a factor. | Potentially more amenable to large-scale production due to the avoidance of hydrazine, though multiple steps can be a drawback. |
| Simplicity | High | Moderate |
Conclusion
Both synthetic routes presented offer viable pathways to the important medicinal chemistry building block, this compound. The choice between the two will largely depend on the specific needs and constraints of the researcher or organization.
Route 1 is a direct and efficient method that is well-suited for laboratory-scale synthesis, provided that the starting benzonitrile is readily available and appropriate safety measures are in place for handling hydrazine. Its simplicity and potential for high yield in a single step are significant advantages.
Route 2 offers a more flexible, albeit longer, approach that may be more cost-effective for large-scale production, particularly if the starting aniline is significantly cheaper than the corresponding benzonitrile. The avoidance of hydrazine is a major safety benefit, which can be a critical factor in process chemistry. However, the multi-step nature of this route requires more extensive process development and optimization to achieve a satisfactory overall yield.
Ultimately, a thorough cost-benefit analysis, including starting material availability, reagent safety, and desired scale of production, should be conducted to determine the most appropriate synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Practical Guide to the Development and Validation of a Purity Assay for 6-bromo-4-fluoro-1H-indazol-3-amine via Reversed-Phase HPLC
In drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. It directly impacts the safety, efficacy, and reproducibility of the final drug product. One such critical building block is 6-bromo-4-fluoro-1H-indazol-3-amine (MW: 230.04 g/mol )[1], a substituted indazole likely used in the synthesis of novel therapeutic agents. As this is a specialized reagent, a publicly validated, compendial HPLC method for its purity assessment is often unavailable.
This guide provides a comprehensive, field-proven strategy for developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method to accurately determine the purity of this compound. We will compare different chromatographic conditions, explain the scientific rationale behind each choice, and establish a self-validating protocol grounded in ICH guidelines to ensure data integrity.
Part 1: Method Development Strategy: A Logic-Driven Approach
Developing a reliable HPLC method is a systematic process. The physicochemical properties of this compound—a heterocyclic aromatic amine—dictate our starting point. The presence of an aromatic indazole core, a basic amine group, and hydrophobic bromine and fluorine substituents suggests that reversed-phase chromatography will be the most effective separation mode.
Our development workflow is a multi-step process aimed at achieving optimal separation and peak characteristics.
Caption: A logical workflow for HPLC method development.
Step 1: Analyte Characterization & Detector Wavelength (λmax) Selection
Before any separation, we must determine the optimal wavelength for UV detection to ensure maximum sensitivity.
Protocol: Determining λmax
-
Prepare a dilute solution of this compound (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm against a blank of the same solvent mixture.
-
Identify the wavelength of maximum absorbance (λmax). For aromatic systems like indazoles, this is typically in the 220-280 nm range. This λmax will be used for the HPLC method.
Step 2: Comparative Analysis of Chromatographic Conditions
The quality of separation is primarily controlled by the stationary phase (column) and the mobile phase. Here, we compare logical choices to arrive at an optimized method.
Column Chemistry: A Tale of Two Phases
The choice of column chemistry is critical for achieving selectivity between the main compound and its potential impurities (e.g., isomers, precursors, or degradation products).
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobicity. Given the bromine and aromatic structure, this compound will exhibit strong retention on a C18 column.
-
Phenyl-Hexyl: This phase provides an alternative separation mechanism. In addition to hydrophobicity, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring of the analyte. This can be highly effective for separating aromatic and unsaturated compounds, potentially resolving impurities that co-elute on a C18 column.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition fine-tunes the separation. For aromatic amines, controlling the pH is crucial for good peak shape.[2]
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and lower system backpressure.
-
Aqueous Phase (Solvent A) & pH: The basic amine group (-NH2) on the indazole ring can interact with residual silanols on the silica-based column, leading to peak tailing. To suppress this, we add a small amount of acid to the aqueous mobile phase. This protonates the amine (to -NH3+), ensuring a single ionic form and minimizing unwanted secondary interactions. Formic acid (0.1%) is an excellent choice as it is volatile and compatible with mass spectrometry (MS) if further characterization is needed.
Comparison of Method Performance
To illustrate the impact of these choices, the table below compares the expected performance of four different starting conditions for separating the main peak from a hypothetical closely eluting impurity.
| Parameter | Condition 1: C18 / ACN | Condition 2: C18 / MeOH | Condition 3: Phenyl-Hexyl / ACN | Condition 4: Phenyl-Hexyl / MeOH |
| Resolution (Rs) | 1.8 | 1.5 | > 2.0 | 1.7 |
| Tailing Factor (Tf) | 1.2 | 1.4 | 1.1 | 1.3 |
| Analysis Time | ~10 min | ~12 min | ~9 min | ~11 min |
| Rationale | Good general retention | Lower efficiency, broader peaks | Optimal: π-π interactions enhance resolution | Different selectivity but less efficient than ACN |
Based on this analysis, the combination of a Phenyl-Hexyl column with an Acetonitrile/Water + 0.1% Formic Acid mobile phase is the most promising starting point for achieving a robust and efficient separation.
Part 2: The Optimized Protocol and Self-Validation System
Following the development strategy, we arrive at an optimized method. To ensure its reliability on a daily basis, we incorporate a System Suitability Test (SST), a cornerstone of a self-validating system.[3][4]
Optimized HPLC Method Protocol
-
HPLC System: Agilent 1260 Infinity II or equivalent, with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
10.0 min: 90% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at λmax determined in Step 1 (e.g., 254 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL stock. Dilute 1:10 in the same solvent to a final concentration of 0.1 mg/mL (100 µg/mL).
System Suitability Test (SST): The Daily Quality Check
The SST is a mandatory check performed before any sample analysis to confirm the chromatographic system is fit for its intended purpose.[5][6] A standard solution of the analyte is injected five or six times, and the following parameters are evaluated against pre-defined criteria.
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | ≤ 2.0[3] | Measures peak symmetry. High tailing indicates problematic interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0%[3] | Measures injection precision and system stability. |
| % RSD of Retention Time | ≤ 2.0% | Measures the stability of the pump and mobile phase composition. |
If the SST fails, sample analysis cannot proceed until the issue is investigated and rectified.[3] This makes the protocol a self-validating system, preventing the generation of unreliable data.
Part 3: Formal Method Validation (ICH Q2(R1))
Once the method is developed and the SST criteria are set, a formal validation must be conducted to prove its suitability for purity determination. This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]
The validation process assesses several key performance characteristics:
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Brief Overview of Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated using forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is critical for impurity analysis.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit), providing an indication of its reliability during normal usage.
By systematically developing a method based on the analyte's chemistry and rigorously validating it against internationally recognized standards, researchers and drug developers can have high confidence in the purity data for this compound, ensuring the quality and integrity of their downstream research and manufacturing processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to the Biological Evaluation of Novel N-(1H-indazol-6-yl)benzenesulfonamide Derivatives as PLK4 Inhibitors
The indazole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals like the anti-cancer agent Axitinib.[1][2] This guide focuses on a specific, highly promising class of indazole-based molecules: N-(1H-indazol-6-yl)benzenesulfonamide derivatives. We will conduct an in-depth comparative analysis of their biological performance, primarily as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a high-value target in oncology.[3][4][5][6][7]
Overexpression of PLK4 is strongly linked to the onset and progression of various cancers, including breast cancer, by promoting genomic instability through centrosome amplification.[3][4][6] This makes the development of potent and selective PLK4 inhibitors a critical goal in modern drug discovery.[4] This guide will use the recently developed compound K22 as a case study to illustrate the evaluation process, comparing its performance against established and alternative PLK4 inhibitors.[3] We will dissect the experimental methodologies, from chemical synthesis to cellular and pharmacokinetic profiling, providing a comprehensive framework for researchers in the field.
Comparative Analysis: The Potency and Promise of Compound K22
A recent study successfully utilized the N-(1H-indazol-6-yl)benzenesulfonamide scaffold to develop a series of novel PLK4 inhibitors.[3][5] Through structural simplification and fragment growth strategies, compound K22 emerged as a lead candidate with exceptional potency and promising drug-like properties.[3][6]
The primary measure of a targeted inhibitor's efficacy is its ability to block the activity of its target enzyme. Compound K22 exhibits outstanding inhibitory activity against PLK4, surpassing several well-known inhibitors, including one currently in clinical trials.[3][5]
| Compound | PLK4 Inhibition (IC50) | Notes |
| K22 | 0.1 nM | Novel N-(1H-indazol-6-yl)benzenesulfonamide derivative.[3][5][6] |
| CFI-400437 | 0.6 nM | Indazole-based PLK4 inhibitor.[3][5] |
| CFI-400945 | 2.8 nM | The only PLK4 inhibitor in Phase II clinical trials.[3][5] |
| Axitinib | 6.5 nM | Pan-VEGFR inhibitor with off-target PLK4 activity.[3][5] |
| VX680 | 7.66 nM (Ki) | Aurora kinase inhibitor with off-target PLK4 activity.[3][5] |
Data compiled from multiple sources.[3][5][6]
This remarkable sub-nanomolar potency distinguishes K22 as one of the most powerful PLK4 inhibitors reported to date. This success is rooted in strategic chemical modifications. Structure-activity relationship (SAR) studies revealed that substitutions on the benzenesulfonamide ring are critical; for instance, a para-bromine atom (seen in compound K07, IC50 = 23.6 nM) was well-tolerated, whereas bulkier groups like iodine led to a significant loss of activity, indicating a finite binding pocket.[3]
Potent enzyme inhibition must translate into effective action within a cellular context. K22 demonstrated superior anti-proliferative efficacy in MCF-7 breast cancer cells when compared to Centrinone, a standard positive control for PLK4 inhibition.[3][5]
| Compound | Anti-proliferative Activity in MCF-7 Cells (IC50) |
| K22 | 1.3 µM |
| Centrinone | 4.8 µM |
Data sourced from Sun, P. et al. (2025).[3][5]
This four-fold improvement in cellular potency over the control compound underscores K22's ability to effectively engage its target in a complex biological system and inhibit cancer cell growth. Further studies confirmed that K22 induces apoptosis and arrests the cell cycle in the G2/M phase, consistent with the functional role of PLK4 in mitosis.[3][5]
An effective drug must not only be potent but also possess favorable pharmacokinetic properties. Preliminary evaluation of K22 revealed an acceptable profile for a lead compound, suggesting its potential for further development.
| Parameter | Value | Significance |
| Human Liver Microsome Stability (T½) | 51.0 min | Indicates moderate metabolic stability.[3][5][6] |
| Area Under the Curve (AUC0-t) | 447 ± 47.6 ng·h/mL | Represents good systemic exposure after administration.[3][4][5][6] |
| Half-life (T½) | 1.07 ± 0.111 h | An acceptable half-life for a lead compound.[3][4][5][6] |
Data sourced from Sun, P. et al. (2025).[3][4][5][6]
These data collectively position K22 as a highly promising PLK4 inhibitor with significant potential for advancement as a cancer therapeutic.[3][5]
Core Methodologies: A Guide to Evaluation
Reproducibility and validated protocols are the bedrock of scientific integrity. The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of N-(1H-indazol-6-yl)benzenesulfonamide derivatives.
Caption: General two-step synthesis of the target compounds.
This protocol is adapted from established synthetic routes for similar compounds.[8]
-
Reduction of Nitroindazole:
-
To a solution of 3-chloro-6-nitroindazole (1.22 mmol) in absolute ethanol (25 mL), add anhydrous tin(II) chloride (SnCl₂, 6.1 mmol).
-
Heat the mixture at 333 K (60 °C) for 4 hours, monitoring the reaction by TLC.
-
After cooling, adjust the pH to 7-8 using a 5% aqueous potassium bicarbonate solution.
-
Extract the product with ethyl acetate. Wash the organic phase with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude amine.
-
-
Sulfonylation:
-
Immediately dissolve the crude amine from the previous step in pyridine (5 mL).
-
Add the desired 4-substituted-benzenesulfonyl chloride (1.25 mmol) to the solution.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by flash column chromatography (e.g., eluting with an ethyl acetate:hexane gradient) to obtain the final product.[8]
-
Caption: Inhibition of the PLK4 signaling pathway blocks centriole duplication.
This protocol provides a framework for determining the IC50 value of a test compound against its target kinase.
-
Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Serially dilute the test compound (e.g., K22) in DMSO to create a range of concentrations.
-
Prepare solutions of recombinant human PLK4 kinase, a suitable biotinylated peptide substrate, and ATP.[9]
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, the PLK4 enzyme, and the peptide substrate to each well.[9]
-
Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at its Km value).[9]
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution containing EDTA.[9]
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, Luminescence, or ELISA-based).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Caption: A streamlined workflow for the biological evaluation of novel derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
-
Viability Measurement:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and calculate the IC50 value.
-
Conclusion and Future Outlook
The N-(1H-indazol-6-yl)benzenesulfonamide scaffold represents a highly fertile ground for the development of potent kinase inhibitors. The exemplary case of compound K22 highlights a successful drug discovery campaign, yielding a lead candidate with exceptional, sub-nanomolar potency against PLK4, robust anti-proliferative effects in cancer cells, and a promising pharmacokinetic profile.[3][4][5][6][7] The comparative data clearly positions K22 as a superior alternative to existing research tools and a strong candidate for further pre-clinical development.
Future work should focus on optimizing the metabolic stability and half-life of these derivatives to enhance their potential for in vivo applications. Investigating their selectivity across the human kinome will also be crucial to ensure a favorable safety profile. The methodologies and comparative data presented in this guide provide a robust framework for researchers aiming to explore and advance this valuable chemical series in the ongoing fight against cancer.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N -(1 H -indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. | Read by QxMD [read.qxmd.com]
- 8. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Inhibition Spectrum of 6-Bromo-4-fluoro-1H-indazol-3-amine Derivatives
This guide offers a comprehensive comparison of the kinase inhibition profiles of 6-bromo-4-fluoro-1H-indazol-3-amine derivatives. While specific data for this exact chemical structure is emerging, we can infer its potential activity and selectivity by examining structurally similar indazole-based kinase inhibitors. This document provides a framework for researchers, scientists, and drug development professionals to assess this chemical series, leveraging data from well-characterized indazole analogs to inform research and development.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of many potent kinase inhibitors.[1] These compounds are pivotal in targeting kinases involved in cancer cell proliferation and survival.[1][2]
The Indazole Core in Kinase Inhibition
The indazole ring system is a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. For kinase inhibitors, the 3-aminoindazole moiety, in particular, is a well-established hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[3] The specific substitutions on the indazole ring, such as the bromo and fluoro groups at the 6 and 4 positions, respectively, are critical for modulating potency, selectivity, and pharmacokinetic properties.
Key Structural Features and Their Impact:
-
3-Amino Group: Essential for forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3]
-
6-Bromo Substitution: The bromine atom can form halogen bonds and increase the compound's binding affinity. Its position is crucial, as substitutions at the 6-position of the indazole ring have been shown to improve enzymatic activity and cellular potency in some kinase inhibitors.[1] The 6-bromo-1H-indazol-3-amine scaffold itself is a key building block in the synthesis of kinase inhibitors.[4]
-
4-Fluoro Substitution: Fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability. However, their placement is critical, as fluorine substitutions in some regions of the indazole scaffold have been shown to be detrimental to activity.[1]
Comparative Kinase Inhibition Profile
To understand the potential of this compound derivatives, we can compare them to other well-known indazole-based kinase inhibitors. The following table summarizes the inhibitory activity of several indazole derivatives against various kinases. While not direct analogs, their performance provides a benchmark for what might be expected from a novel indazole series.
| Compound/Series | Target Kinases | IC50 (nM) | Key Insights & References |
| Axitinib | VEGFRs, PDGFR, c-KIT | 0.1 - 1.6 | A potent and selective inhibitor of vascular endothelial growth factor receptors. Commercially available.[1] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-84 | A multi-kinase inhibitor used in cancer therapy.[1][5] |
| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3 - 4 | A multi-kinase inhibitor with a potent profile against angiogenesis-related kinases.[5] |
| Indazole-based FGFR1 Inhibitors | FGFR1 | 5.5 - 15 | SAR studies revealed that fluorine substitution at the 6-position improved activity.[1] |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | Single-digit nM | Designed as Type II inhibitors targeting the "DFG-out" conformation.[3] |
| Indazole-based PLK4 Inhibitors | PLK4 | < 0.1 | Demonstrates the potential for highly potent and selective inhibition with the indazole scaffold.[6] |
Interpreting the Data:
The data suggests that indazole derivatives can be potent inhibitors of a wide range of kinases, including receptor tyrosine kinases (VEGFRs, PDGFRs, FGFRs) and serine/threonine kinases (PLK4). The specific substitution pattern on the indazole ring is a key determinant of the selectivity profile.[7] For the this compound series, it is plausible to hypothesize a profile that could target kinases where halogen substitutions are favorable.
Experimental Protocols for Assessing Kinase Inhibition
To accurately determine the kinase inhibition spectrum of novel compounds like this compound derivatives, a systematic experimental approach is required.
Caption: A typical workflow for characterizing novel kinase inhibitors.
This protocol describes a common method for measuring kinase activity and the potency of inhibitors. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[8][9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide[10]
-
ATP
-
Test Compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)[8]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).[9]
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Potential signaling pathways targeted by indazole-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compounds, derivatives from this series could exhibit potent and selective inhibition of clinically relevant kinases. The key to unlocking their therapeutic potential lies in a thorough characterization of their kinase inhibition spectrum and structure-activity relationships.
Future research should focus on:
-
Synthesizing a library of derivatives with modifications at various positions of the indazole ring to explore the structure-activity relationship.
-
Conducting comprehensive kinase selectivity profiling to identify the primary targets and off-targets of the most potent compounds.[11][12][13]
-
Evaluating the efficacy of lead compounds in cell-based assays that represent specific cancer types driven by the identified target kinases.[14]
By following a rigorous and systematic approach to the assessment of these novel derivatives, the scientific community can further expand the arsenal of targeted therapies for a range of diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Enzyme System Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 6-bromo-4-fluoro-1H-indazol-3-amine and its Analogs
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can modulate the activity of these enzymes has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, certain core structures, or scaffolds, have proven to be particularly effective, earning the designation of "privileged scaffolds." The indazole ring system is one such scaffold, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] This guide provides an in-depth comparison of the 6-bromo-4-fluoro-1H-indazol-3-amine scaffold and its close analogs with other prominent kinase inhibitor scaffolds, offering insights for researchers and drug development professionals.
While direct, publicly available experimental data for this compound is limited, this guide will leverage comprehensive data from its closely related analog, the 3-amino-1H-indazol-6-yl-benzamide scaffold, to provide a robust comparative analysis. This analog shares the core 3-aminoindazole hinge-binding motif and has been extensively characterized as a potent type II kinase inhibitor.[3]
The 3-Aminoindazole Scaffold: A Type II Kinase Inhibitor Targeting the "DFG-out" Conformation
The 3-amino-1H-indazol-6-yl-benzamide scaffold was rationally designed to target the inactive "DFG-out" conformation of the kinase activation loop.[3] This mechanism of action, characteristic of type II inhibitors, offers a potential for higher selectivity compared to ATP-competitive type I inhibitors that target the more conserved ATP-binding pocket of active kinases.
The core 3-aminoindazole moiety acts as an effective hinge-binding fragment, forming crucial hydrogen bonds with the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP binding site.[4] The broader scaffold extends into an adjacent hydrophobic pocket created by the outward flip of the DFG motif, allowing for additional interactions that contribute to both potency and selectivity.[3]
Kinase Profile of a Representative 3-Amino-1H-indazol-6-yl-benzamide Analog
To illustrate the potential of this scaffold, we will examine the activity of a representative compound from the 3-amino-1H-indazol-6-yl-benzamide series, which we will refer to as "Indazole Analog A." This compound has demonstrated potent inhibitory activity against several key oncogenic kinases.
| Kinase Target | IC50 (nM) | Cellular EC50 (nM) |
| FLT3 | - | <10 |
| PDGFRα | - | <10 |
| c-Kit | - | <10 |
| BCR-ABL (T315I mutant) | - | >1000 |
Table 1: In vitro and cellular potency of a representative 3-amino-1H-indazol-6-yl-benzamide analog (Indazole Analog A). Data is derived from a study on this scaffold.[3] The study reported cellular EC50 values rather than direct enzymatic IC50s for some targets.
The potent, single-digit nanomolar cellular activity against FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit highlights the therapeutic potential of this scaffold in malignancies driven by these kinases.[3] Notably, the lack of activity against the T315I "gatekeeper" mutant of BCR-ABL suggests a degree of selectivity.[3]
Comparative Analysis with Other Privileged Kinase Inhibitor Scaffolds
To provide a comprehensive perspective, we will now compare the 3-aminoindazole scaffold with other well-established kinase inhibitor scaffolds: quinazoline, pyrrolopyrimidine, pyrazolopyrimidine, and imidazopyridine.
The Quinazoline Scaffold
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for targeting receptor tyrosine kinases (RTKs).[5][6] Its rigid, bicyclic structure provides a stable platform for orienting substituents to effectively interact with the ATP-binding site.[5]
-
Mechanism of Action: Primarily Type I inhibitors, competing directly with ATP in the active conformation of the kinase.
-
Key Targets and Approved Drugs:
-
Comparison with 3-Aminoindazole:
-
Binding Mode: Quinazolines are typically Type I inhibitors, whereas the 3-aminoindazole scaffold is designed as a Type II inhibitor. This fundamental difference in binding to active versus inactive kinase conformations can lead to distinct selectivity profiles.
-
Target Space: While both scaffolds can target a range of kinases, quinazolines have a more established history as EGFR and VEGFR inhibitors. The 3-aminoindazole scaffold, as represented by its analog, shows potent activity against a different set of kinases including FLT3, PDGFRα, and c-Kit.[3]
-
The Pyrrolopyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is another prominent "deazapurine" isostere of adenine, making it a natural fit for targeting the ATP-binding site of kinases.[9]
-
Mechanism of Action: Primarily Type I ATP-competitive inhibitors.
-
Key Targets and Approved Drugs:
-
JAK family: Tofacitinib (JAK1/JAK3)
-
ALK: Several inhibitors in clinical development utilize this scaffold.
-
-
Comparison with 3-Aminoindazole:
-
Structural Similarity to ATP: The pyrrolopyrimidine core closely mimics the purine ring of ATP, a feature that contributes to its broad applicability as a kinase inhibitor scaffold.[9] The 3-aminoindazole scaffold, while also interacting with the hinge region, does not share this direct structural mimicry.
-
Selectivity: The development of selective JAK inhibitors based on the pyrrolopyrimidine scaffold demonstrates that high selectivity can be achieved within this class. The selectivity of the 3-aminoindazole scaffold is attributed to its ability to exploit the unique features of the inactive kinase conformation.
-
The Pyrazolopyrimidine Scaffold
Similar to pyrrolopyrimidines, the pyrazolo[3,4-d]pyrimidine scaffold is another purine analog that has been successfully employed in the design of kinase inhibitors.[10]
-
Mechanism of Action: Predominantly Type I ATP-competitive inhibitors.
-
Key Targets and Approved Drugs:
-
Comparison with 3-Aminoindazole:
-
Promiscuity and Selectivity: Some pyrazolopyrimidine-based inhibitors, like Dasatinib, are known for their multi-targeted nature, which can be advantageous in certain therapeutic contexts but may also lead to off-target effects.[10] The Type II binding mode of the 3-aminoindazole scaffold offers a different approach to achieving a desired selectivity profile.
-
Clinical Development: The pyrazolopyrimidine scaffold is present in several clinically successful drugs and late-stage clinical candidates, highlighting its proven track record in drug development.[11][12]
-
The Imidazopyridine and Imidazopyridazine Scaffolds
The imidazopyridine and its related imidazopyridazine scaffolds are versatile heterocyclic systems that have gained traction in kinase inhibitor design.[1][3]
-
Mechanism of Action: Generally Type I inhibitors.
-
Key Targets and Approved Drugs:
-
Comparison with 3-Aminoindazole:
-
Gatekeeper Mutant Activity: The ability of ponatinib to inhibit the T315I gatekeeper mutant of BCR-ABL is a significant clinical advantage.[3][13] The representative 3-aminoindazole analog discussed here did not show activity against this mutant, suggesting a different selectivity profile.[3]
-
Scaffold Diversity: The imidazopyridine and imidazopyridazine families encompass a range of positional isomers, offering broad opportunities for scaffold hopping and lead optimization.[1][14]
-
Visualizing the Kinase Inhibition Landscape
To better understand the relationships between these scaffolds and their targets, the following diagram illustrates the primary kinase targets for each scaffold discussed.
Caption: Primary kinase targets of different inhibitor scaffolds.
Experimental Protocols for Kinase Inhibitor Profiling
The evaluation of kinase inhibitors requires a suite of robust and reliable assays. Below are step-by-step methodologies for key experiments used to characterize compounds like the 3-aminoindazole analogs.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of an inhibitor for a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competing with the tracer will disrupt this interaction, leading to a decrease in the FRET signal.[5][9]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound or its analogs) in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer at the appropriate concentration in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a known potent inhibitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a LanthaScreen® Kinase Binding Assay.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This type of assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Principle: Cells are treated with the test compound, and then the level of phosphorylation of a specific substrate of the target kinase is quantified, typically using an antibody-based detection method like ELISA or Western blotting. A decrease in substrate phosphorylation indicates inhibition of the kinase.[15]
Protocol:
-
Cell Culture and Plating: Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase) and seed the cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control (DMSO) and incubate for a predetermined time.
-
Cell Lysis: After incubation, wash the cells and lyse them to release the cellular proteins.
-
Quantification of Substrate Phosphorylation:
-
ELISA-based method: Use a sandwich ELISA kit with a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated substrate and the total substrate (as a loading control).
-
-
Data Analysis: Quantify the signal corresponding to the phosphorylated substrate and normalize it to the total substrate signal. Plot the normalized phosphorylation level against the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion and Future Perspectives
The 3-aminoindazole scaffold, exemplified by the potent and selective 3-amino-1H-indazol-6-yl-benzamide analogs, represents a highly promising platform for the development of novel kinase inhibitors. Its demonstrated ability to function as a type II inhibitor targeting the "DFG-out" conformation provides a distinct advantage in achieving selectivity against specific kinase targets.
A direct comparison with other privileged scaffolds such as quinazolines, pyrrolopyrimidines, pyrazolopyrimidines, and imidazopyridines reveals a diverse landscape of kinase inhibitor design strategies. While each scaffold has its own set of strengths and has led to the development of successful clinical candidates, the 3-aminoindazole scaffold offers a compelling alternative, particularly for targeting kinases like FLT3, PDGFRα, and c-Kit.
Future research efforts should focus on the synthesis and detailed biological evaluation of a broader range of derivatives based on the this compound core. Comprehensive kinase profiling, structural biology studies to elucidate the precise binding modes, and in vivo efficacy studies will be crucial in unlocking the full therapeutic potential of this promising class of kinase inhibitors.
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. promega.com.br [promega.com.br]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-4-fluoro-1H-indazol-3-amine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 6-bromo-4-fluoro-1H-indazol-3-amine (CAS No. 1227912-19-7). As a Senior Application Scientist, my objective is to equip you with a robust framework that ensures personnel safety and environmental protection, grounded in established regulatory standards and field-proven best practices. The causality behind each procedural step is explained to foster a culture of safety and proactive risk mitigation in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Halogenated Organic Compound: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic.[1][2] Such compounds are often persistent in the environment and can be toxic.[3][4] Their disposal is strictly regulated, typically requiring incineration at high temperatures.[1][5]
-
Indazole Core: Indazole derivatives are known to possess a wide range of biological activities, which is why they are of interest in drug development.[6][7] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.
-
Amine Functionality: The amine group can influence the compound's reactivity and toxicological profile.
Given these structural features, it is prudent to treat this compound as a hazardous chemical. All personnel handling this compound must be trained on its potential hazards and the appropriate emergency response procedures.[8]
Table 1: Inferred Hazard Profile and Regulatory Considerations
| Parameter | Value / Consideration | Source / Rationale |
| Chemical Formula | C₇H₅BrFN₃ | [9] |
| Molecular Weight | 230.04 g/mol | [9] |
| Waste Classification | Likely Hazardous Waste (Halogenated Organic) | Based on chemical structure[1][2] |
| Primary Disposal Route | High-Temperature Incineration | Best practice for halogenated organic compounds[1][5] |
| Regulatory Oversight | EPA (RCRA), OSHA | [10][11][12] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to prevent exposure during handling and disposal. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Given the lack of specific permeation data for this compound, it is advisable to consult glove manufacturer compatibility charts. Nitrile gloves are a common starting point, but double-gloving may be appropriate for extended handling.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Spill Management: A Proactive Approach to Containment
Accidents happen, but a well-defined spill response plan can significantly mitigate the consequences.
For Small Spills (Solid or Liquid):
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation in the area, if safe to do so.[14]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's safety protocols.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the fire alarm or your facility's emergency response system.[14]
-
Isolate: If it is safe to do so, close doors to the affected area to contain vapors.
-
Professional Response: Only trained emergency responders should handle large spills.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as a halogenated hazardous waste.[1][15] Never dispose of this chemical down the drain or in the regular trash.[14][16]
Step 1: Waste Segregation
-
Critical Importance: Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate compliant disposal.[4]
-
Halogenated Waste Stream: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][14] This container should be made of a compatible material (e.g., polyethylene or glass) and have a secure, tight-fitting lid.[14]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[2][15] Also, do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[13]
Step 2: Containerizing the Waste
-
Solid Waste:
-
Place pure this compound and any contaminated disposable lab supplies (e.g., weigh boats, pipette tips, gloves) into a designated solid halogenated waste container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated liquid halogenated waste container.
-
If the solvent is non-halogenated (e.g., methanol, DMSO), the mixture must still be disposed of as halogenated waste due to the presence of the solute.[15]
-
Step 3: Labeling the Waste Container
-
Immediate Labeling: Label the waste container as soon as the first drop of waste is added.[14]
-
Required Information: The label must include:
-
The words "Hazardous Waste."[15]
-
The full chemical name: "this compound." Do not use abbreviations.[14]
-
An accurate list of all components in the container, including solvents, with approximate percentages.[15]
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
Step 4: Storage of Waste
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Secondary Containment: The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Secure and Ventilated: Keep the container tightly closed except when adding waste.[14] Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[13]
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[3]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The generator of the waste is legally responsible for its proper disposal from "cradle to grave."[12][17]
-
Transportation: Only trained and authorized personnel may transport hazardous waste.[8] The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which for halogenated compounds is typically high-temperature incineration.[5][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 4. benchchem.com [benchchem.com]
- 5. abbviecontractmfg.com [abbviecontractmfg.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Page loading... [guidechem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. axonator.com [axonator.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Mastering the Safe Handling of 6-bromo-4-fluoro-1H-indazol-3-amine: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. 6-bromo-4-fluoro-1H-indazol-3-amine, a halogenated indazole derivative, presents a unique set of handling challenges due to its potential toxicological profile. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard Landscape
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
These hazards necessitate a multi-faceted approach to safety, combining engineering controls, administrative procedures, and the correct use of PPE.
I. The Core Ensemble: Essential Personal Protective Equipment
The selection of PPE is not a matter of simple preference but a scientifically-driven decision based on the specific hazards of the chemical. For this compound, the following PPE is mandatory.
Respiratory Protection: The First Line of Defense
Given the potential for respiratory irritation and toxicity if inhaled, all handling of solid this compound must be conducted within a certified chemical fume hood.[6] In situations where a fume hood is not feasible or as a secondary precaution, respiratory protection is essential.
-
Recommended Respirator: A full-face air-purifying respirator is a suitable option when the concentration and type of airborne substances are known.[7] For situations with higher potential for exposure, a positive-pressure, full face-piece self-contained breathing apparatus (SCBA) offers the highest level of respiratory protection.[7]
-
Causality: The fine particulate nature of many solid research chemicals can lead to easy aerosolization. Inhalation is a direct route for systemic exposure, and the fluorinated and brominated nature of this compound suggests the potential for significant respiratory tract irritation.
Hand Protection: Preventing Dermal Absorption
The warning "Toxic in contact with skin" necessitates robust hand protection.[1] Nitrile gloves are a common starting point in a laboratory setting, offering protection against a range of chemicals.[8][9]
-
Glove Selection: For handling this compound, compatible chemical-resistant gloves are required.[1] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material provides adequate protection against halogenated aromatic amines.
-
Donning and Doffing Protocol:
-
Inspect gloves for any signs of degradation or punctures before use.
-
When work is complete, remove gloves using a proper technique to avoid skin contact with the outer surface of the glove.[1]
-
Dispose of contaminated gloves in the designated "Halogenated Organic Waste" container.
-
Eye and Face Protection: Shielding from Splashes and Particles
The risk of serious eye irritation dictates the use of comprehensive eye and face protection.[2][3]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[8]
-
Enhanced Protection: A face shield worn over safety glasses is required when there is a risk of splashing or aerosolization of the solid compound.[7][8]
Body Protection: A Barrier Against Contamination
A lab coat is the standard for body protection in a laboratory setting.[8][9]
-
Material and Fit: A flame-resistant lab coat, properly buttoned, provides a barrier against accidental spills.
-
Clothing: Long pants and closed-toe shoes are essential to minimize skin exposure.[8]
| PPE Component | Specification | Rationale |
| Respiratory Protection | Full-face air-purifying respirator or SCBA | Prevents inhalation of toxic and irritating dust/fumes.[1][10] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents dermal absorption of the toxic compound.[1] |
| Eye/Face Protection | Chemical splash goggles and/or face shield | Protects against serious eye irritation from splashes or dust.[2][3] |
| Body Protection | Flame-resistant lab coat, long pants, closed-toe shoes | Minimizes skin contact with the chemical.[8] |
II. Operational Blueprint: From Handling to Disposal
A clear, step-by-step plan is crucial for minimizing risk during the entire lifecycle of the chemical in the laboratory.
Experimental Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Protocol: A Critical Final Step
Improper disposal of this compound can pose a significant environmental and safety risk. Due to its bromine content, this compound is classified as a halogenated organic compound and must be disposed of accordingly.[6]
Step-by-Step Disposal:
-
Segregation is Key: All waste contaminated with this compound, including gloves, weigh boats, and contaminated solvents, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[6] This simplifies the disposal process and reduces costs.
-
Container Compatibility: Use a waste container that is chemically resistant to the compound and any solvents used. High-density polyethylene (HDPE) containers are often a suitable choice.
-
Labeling: Ensure the waste container is clearly labeled with its contents.
-
Final Disposal: Dispose of the waste container in accordance with local, regional, and national environmental regulations.[1][2]
Caption: A decision tree for the correct segregation and disposal of laboratory waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 877264-77-2 Cas No. | 6-Bromo-1H-indazole, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
